5-(Chloromethyl)-4-methyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYCFHHMAVVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276818 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10014-52-5 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-4-methyl-1,3-thiazole, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, established synthesis methodologies, and its significant role as a key intermediate in the synthesis of bioactive molecules. Intended for researchers, scientists, and drug development professionals, this guide offers in-depth insights into the chemistry and utility of this versatile compound, identified by CAS Number 10014-52-5 .[1]
Introduction
This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[2] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds.[2][3][4][5][6] The thiazole ring is a key component of vitamin B1 (thiamine) and is present in many pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][7] The presence of a reactive chloromethyl group at the 5-position makes it a valuable intermediate for introducing the 4-methyl-thiazol-5-ylmethyl moiety into a wide range of molecular architectures.[2][3] This reactivity has been extensively leveraged in the development of critical medicines.[2]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, including planning for purification, reaction setup, and storage. The key properties are summarized below. The compound is often handled as its hydrochloride salt to improve stability.[8][9]
| Property | Value | Source |
| CAS Number | 10014-52-5 | ChemicalBook[1] |
| Molecular Formula | C₅H₆ClNS | PubChem[9] |
| Molecular Weight | 147.63 g/mol | PubChem[10] |
| Appearance | Clear, faint green to faint orange oil | Smolecule[8] |
| Boiling Point | 217°C | Smolecule[8] |
| Melting Point | Decomposes at 160-165°C (hydrochloride salt) | Smolecule[8] |
| InChI Key | QYNYCFHHMAVVQB-UHFFFAOYSA-N | PubChem[9] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most common and industrially scalable method for preparing this compound and its analogs is the Hantzsch thiazole synthesis.[2][11] This robust condensation reaction involves an α-haloketone and a thioamide, providing a direct route to the thiazole core.[2][11]
The causality behind this choice of synthesis is its efficiency and the ready availability of the starting materials. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Logical Workflow: Hantzsch Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of the target thiazole.
Exemplary Experimental Protocol
This protocol is a representative example based on established chemical principles and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add thioacetamide (1.0 eq).
-
Condensation: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via column chromatography on silica gel to yield pure this compound.
-
Salt Formation (Optional): To form the hydrochloride salt for improved stability and handling, the purified oil can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is filtered and dried under vacuum.[2]
Key Applications in Drug Development and Research
The utility of this compound is intrinsically linked to the reactivity of its chloromethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the thiazole moiety to a larger molecular scaffold, a common strategy in drug design.[3][8]
Case Study 1: Synthesis of Thiamine (Vitamin B1)
The thiazole ring is a core structural component of Thiamine. While plants and microorganisms synthesize the thiazole moiety de novo, chemical synthesis often employs pre-formed thiazole intermediates.[12][13] this compound serves as a precursor which, after conversion to the corresponding hydroxyethyl derivative, is coupled with the pyrimidine portion to complete the synthesis of Vitamin B1.
Case Study 2: Intermediate in the Synthesis of Ritonavir
Ritonavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[14][15] The synthesis of Ritonavir involves several key building blocks, one of which is derived from a substituted thiazole.[14][16] Specifically, a related compound, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is used as a key intermediate.[17] This intermediate is reacted with methylamine to form 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, a crucial fragment that is later incorporated into the final drug structure.[17] The fundamental reactivity pattern—nucleophilic substitution on the chloromethyl group—is identical to that of this compound, highlighting the importance of this class of reagents.
Reactivity Profile and Synthetic Utility
The primary mode of reactivity is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent thiazole ring helps to stabilize the transition state.
General Reaction Workflow
Caption: General workflow illustrating the nucleophilic substitution reactivity.
This straightforward reactivity allows chemists to couple the thiazole unit with a wide variety of nucleophiles, including:
-
Amines (to form aminomethylthiazoles)
-
Alcohols/Phenols (to form ethers)
-
Thiols (to form thioethers)
-
Carboxylates (to form esters)
This versatility makes it a highly valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed (H302). Toxic in contact with skin (H311).[18] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[18][19] |
| Eye Damage | Causes serious eye damage (H318).[18][20] |
| Sensitization | May cause an allergic skin reaction (H317).[18] |
| Mutagenicity | Suspected of causing genetic defects (H341).[18] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411).[18] |
Self-Validating Safety Protocol
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20][21] Ensure that an eyewash station and safety shower are immediately accessible.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and tightly fitting safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[18][20] Prevent the formation of aerosols.[21] After handling, wash hands and face thoroughly.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21] Keep away from incompatible materials such as strong oxidizing agents.[19]
-
Spill & Disposal: In case of a spill, evacuate the area.[21] Absorb with inert material and place into a suitable, labeled container for disposal.[20] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[19][20]
Conclusion
This compound is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals.[2] Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a versatile platform for the construction of complex, biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness the potential of this valuable chemical building block.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 205481, 5-(Chloromethyl)thiazole. Retrieved from [Link]
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PubChemLite. This compound hydrochloride (C5H6ClNS). Retrieved from [Link]
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Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences, 88(6), 2042–2045. Retrieved from [Link]
- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
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Chatterjee, A., et al. (2006). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 39(9), 642-652. Retrieved from [Link]
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ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Retrieved from [Link]
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Physicochemical properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, established synthesis methodologies, and significant role as a key intermediate in the synthesis of bioactive molecules. Furthermore, it presents detailed experimental protocols, quantitative data, and in-depth insights into its reactivity and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the chemistry and utility of this versatile compound.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a fundamental structural motif in a vast array of biologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry, frequently found in molecules exhibiting a broad spectrum of pharmacological activities.[1][2] The utility of the thiazole nucleus is attributed to its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[2]
The introduction of a reactive chloromethyl group at the 5-position of the 4-methyl-1,3-thiazole core, as in this compound, provides a versatile handle for synthetic chemists. This functionalization allows for the facile introduction of the thiazolylmethyl moiety into a wide range of molecular architectures through nucleophilic substitution reactions, enabling the construction of more complex and potent drug candidates.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [3][4][5] |
| Molecular Weight | 147.63 g/mol | [3][4] |
| Appearance | Clear, faint green to faint orange oil | [3] |
| Boiling Point | 217°C (of the hydrochloride salt) | [3] |
| Melting Point | Decomposes between 160-165°C (of the hydrochloride salt) | [3] |
| SMILES | CC1=C(SC=N1)CCl | [6] |
| InChI | InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | [6] |
Synthesis and Purification
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[7] This reaction typically involves the condensation of a thioamide with an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of thioacetamide with 1,3-dichloroacetone.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the Hantzsch synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol
-
Reaction Setup: To a solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[3] This allows for the covalent attachment of the thiazole moiety to various nucleophiles, such as amines, thiols, and alcohols, making it a valuable building block in the synthesis of complex molecules.[8]
Logical Flow of Synthetic Utility
Caption: Synthetic utility of this compound in generating diverse bioactive compounds.
The thiazole ring itself can undergo further reactions, such as electrophilic aromatic substitution, although the conditions need to be carefully controlled to avoid reaction at the chloromethyl group.[3]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The chloromethyl protons (CH₂Cl) would appear as a singlet further downfield, likely between δ 4.5-5.0 ppm, due to the deshielding effect of the chlorine atom. The proton on the thiazole ring would be observed as a singlet in the aromatic region, generally above δ 7.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the chloromethyl carbon, and the three carbons of the thiazole ring. The chemical shifts would be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of thiazole derivatives displays characteristic absorption bands.[9] Key expected peaks for this compound would include:
-
C-H stretching vibrations of the methyl group and the aromatic ring.
-
C=N and C=C stretching vibrations of the thiazole ring, typically in the 1650-1450 cm⁻¹ region.[9]
-
C-Cl stretching vibration of the chloromethyl group, usually observed in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (147.63 g/mol ).[4] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10][11]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10][12]
-
Spill and Exposure Procedures: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.[12][13] For spills, contain the material and clean up with an appropriate absorbent.[13][14]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a privileged thiazole scaffold and a reactive chloromethyl handle provides a powerful platform for the design and synthesis of novel bioactive molecules. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205481, 5-(chloromethyl)thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]
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ResearchGate. (2025). 1H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Retrieved from [Link]
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PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Retrieved from [Link]
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ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded overview of the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document outlines the predominant synthetic strategy, offers a detailed experimental protocol with mechanistic insights, and addresses critical aspects of quality control and safety.
Introduction: Significance of the Thiazole Moiety
The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds, including pharmaceuticals, dyes, and agrochemicals. The specific molecule, this compound hydrochloride, serves as a crucial building block. Its value lies in the reactive chloromethyl group at the C5 position, which acts as a potent electrophile. This feature allows for the straightforward introduction of the 4-methylthiazole-5-ylmethyl moiety into larger, more complex molecules through nucleophilic substitution reactions.[1]
Overview of Synthetic Strategies
While various methods can be envisioned for the construction of substituted thiazoles, the most industrially relevant and reliable approach for synthesizing this compound hydrochloride involves the chlorination of a readily available alcohol precursor, 5-(hydroxymethyl)-4-methyl-1,3-thiazole. This transformation is typically achieved using a potent chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Alternative strategies, such as the Hantzsch thiazole synthesis, are foundational for creating the core thiazole ring from α-haloketones and thioamides.[1][2] However, for the specific title compound, the direct chlorination of the corresponding alcohol is a more common and direct final step.
Recommended Synthetic Protocol: Chlorination of 5-(Hydroxymethyl)-4-methylthiazole
This section provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride from its alcohol precursor.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 5-(Hydroxymethyl)-4-methylthiazole | 129.17 | 1.0 | User-defined | Starting material. |
| Thionyl Chloride (SOCl₂) | 118.97 | ~2.0 | Calculate based on SM | Reagent, used in excess. |
| Dichloromethane (DCM) | 84.93 | - | Sufficient volume | Anhydrous solvent. |
| Diethyl Ether | 74.12 | - | Sufficient volume | For precipitation/washing. |
Experimental Procedure
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), suspend 5-(hydroxymethyl)-4-methylthiazole (1.0 eq.) in anhydrous dichloromethane.
-
Cooling : Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition : Add thionyl chloride (SOCl₂) (approx. 2.0 eq.) dropwise to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired, potentially polymeric byproducts.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride. The crude product is often obtained as a viscous oil or solid.
-
Purification : Add a sufficient amount of anhydrous diethyl ether to the crude residue and stir vigorously. The hydrochloride salt of the product will precipitate.
-
Filtration and Drying : Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound hydrochloride as a solid.
Mechanistic Insights
The conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride is a classic and efficient transformation. The generally accepted mechanism proceeds through several distinct steps, ensuring a clean conversion with gaseous byproducts.
Formation of the Chlorosulfite Intermediate
The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, which then deprotonates the oxonium ion, releasing HCl gas and forming a key intermediate: an alkyl chlorosulfite.[3][4]
Nucleophilic Substitution
The subsequent step is where the chlorination occurs. This can proceed via two primary pathways, often dependent on reaction conditions:
-
SNi (Internal Nucleophilic Substitution) : In the absence of a coordinating solvent, the chlorosulfite intermediate can collapse in a concerted fashion. The C-O bond breaks as a new C-Cl bond forms from the chlorine atom of the chlorosulfite group itself. This "internal return" mechanism results in the retention of stereochemistry.[3]
-
SN2 (Bimolecular Nucleophilic Substitution) : The chloride ion generated in the initial step (or from an external source) can act as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group. This pathway leads to an inversion of stereochemistry. For a primary alcohol like the substrate here, the SN2 pathway is highly favored.[3]
Given that the substrate is a primary alcohol, the distinction between retention and inversion is moot. The key takeaway is the conversion of the hydroxyl group into an excellent leaving group, facilitating its displacement by chloride.
Visualization of Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: High-level overview of the synthetic workflow.
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A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-4-methyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazole nucleus is a common scaffold in a multitude of pharmacologically active compounds, and the presence of a reactive chloromethyl group at the 5-position provides a versatile handle for synthetic modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from related structures.
Chemical Structure and Predicted Spectroscopic Features
The structure of this compound, with the systematic numbering of the thiazole ring, is presented below. The predicted spectroscopic data are based on the analysis of substituent effects on the thiazole core, drawing from a comprehensive review of relevant literature.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the thiazole ring proton, the chloromethyl protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |
| ~8.7 | Singlet | 1H | H-2 | The proton at the C-2 position of the thiazole ring is the most deshielded due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.[1] |
| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic thiazole ring. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl protons attached to the thiazole ring are expected to appear in the typical range for methyl groups on an aromatic ring.[1] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Five signals are anticipated, corresponding to the three carbons of the thiazole ring, the chloromethyl carbon, and the methyl carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Supporting Evidence |
| ~155 | C-2 | The C-2 carbon is significantly deshielded due to its position between the nitrogen and sulfur atoms.[2] |
| ~150 | C-4 | The C-4 carbon, substituted with a methyl group, will appear downfield.[2] |
| ~130 | C-5 | The C-5 carbon, bearing the chloromethyl substituent, is also expected in the aromatic region. |
| ~40 | -CH₂Cl | The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. |
| ~15 | -CH₃ | The methyl carbon will resonate in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the thiazole ring, C-H bonds, and the C-Cl bond.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Supporting Evidence |
| ~3100 | Weak-Medium | C-H stretch (thiazole ring) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[3] |
| ~2950-2850 | Weak-Medium | C-H stretch (methyl and methylene) | Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (thiazole ring) | These absorptions are characteristic of the thiazole ring system.[4][5] |
| ~1380 | Medium | CH₃ bend | The symmetric bending of the methyl group. |
| ~750-650 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is typically observed in this region. |
Experimental Protocol for FT-IR Spectroscopy
Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine atom.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Rationale and Supporting Evidence |
| 147 | ~100% | [M]⁺ (with ³⁵Cl) | The molecular ion peak corresponding to the molecule containing the ³⁵Cl isotope. |
| 149 | ~33% | [M+2]⁺ (with ³⁷Cl) | The isotopic peak due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%).[6] |
| 112 | Variable | [M - Cl]⁺ | Loss of a chlorine radical. |
| 98 | Variable | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
Experimental Protocol for Mass Spectrometry
Caption: A simplified workflow for obtaining an electron ionization mass spectrum.
Conclusion
The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and extensive analysis of related compounds. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and the analysis of its subsequent chemical transformations. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in research and development settings.
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An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Thiazole Derivatives
Abstract
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of a chloromethyl group onto this ring creates a class of highly versatile synthetic intermediates, whose reactivity is central to the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the factors governing the reactivity of the chloromethyl group on a thiazole nucleus. We will explore the underlying electronic principles, detail key synthetic transformations, provide field-proven experimental protocols, and discuss the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of chloromethylthiazole derivatives in their synthetic endeavors.
Introduction: The Thiazole Moiety as a Versatile Synthetic Hub
Thiazole derivatives are indispensable in modern chemistry. From the anti-HIV drug Ritonavir to the neonicotinoid insecticide Thiamethoxam, the thiazole ring is a recurring motif in molecules with profound biological activity.[1][3] A key reason for its prevalence is its synthetic tractability. The functionalization of the thiazole core allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery and materials science.[4][5]
Among the most useful functionalized thiazoles are those bearing a chloromethyl group (-CH(_2)Cl). This group acts as a potent electrophilic handle, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions.[2][6] Understanding and controlling the reactivity of this group is paramount for any chemist working with these building blocks. This guide will serve as a technical resource to elucidate the principles and practices of chloromethylthiazole chemistry.
Fundamentals of Reactivity
The reactivity of the chloromethyl group is not intrinsic but is profoundly modulated by the electronic character of the thiazole ring to which it is attached. The C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[7][8] The overall reaction typically proceeds via a nucleophilic substitution mechanism.
The Chloromethyl Group: A Benzylic-Type Halide Analogue
The chloromethyl group attached to the thiazole ring behaves analogously to a benzylic halide.[9] This means its reactivity is enhanced compared to a simple primary alkyl halide. This heightened reactivity stems from the ability of the adjacent aromatic thiazole ring to stabilize either the transition state in an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 reaction through resonance.[9][10]
Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy
Nucleophilic substitution at the chloromethyl group can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).[11][12] The operative pathway is determined by a confluence of factors including the structure of the thiazole derivative, the nature of the nucleophile, the solvent, and the reaction temperature.[11]
-
S(_N)2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[13][14] This "backside attack" leads to an inversion of stereochemistry if the carbon is chiral.[12] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[13] Strong nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway.[11]
-
S(_N)1 Mechanism: This is a two-step process. The first, and rate-determining, step is the departure of the leaving group to form a planar carbocation intermediate.[12][14] This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the original carbon was chiral.[14] The rate of an S(_N)1 reaction depends only on the concentration of the substrate.[12] Factors that stabilize the carbocation intermediate, such as electron-donating groups on the thiazole ring and polar protic solvents, favor the S(_N)1 pathway.[10][11]
```dot
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Key Synthetic Transformations
The electrophilic nature of the chloromethyl group makes it a versatile precursor for a wide range of functional groups.
N-Alkylation: Synthesis of Aminomethylthiazoles
The reaction of chloromethylthiazoles with primary or secondary amines is a cornerstone of medicinal chemistry, providing access to a diverse array of aminomethylthiazole derivatives. This reaction typically proceeds via an S(_N)2 mechanism.
General Protocol for N-Alkylation: A common procedure involves reacting the chloromethylthiazole with an amine, often in the presence of a base to neutralize the HCl generated.[15][16]
-
Step 1: Dissolve the chloromethylthiazole derivative (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Step 2: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5-2.0 eq).
-
Step 3: Add the desired amine (1.0-1.2 eq) to the mixture.
-
Step 4: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Step 5: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography or recrystallization.
O-Alkylation and S-Alkylation
Reactions with alcohols (O-alkylation) and thiols (S-alkylation) proceed similarly to N-alkylation, yielding ethers and thioethers, respectively. These reactions are also typically performed under basic conditions to deprotonate the nucleophile.
C-Alkylation
Carbon-carbon bond formation can be achieved using various carbon nucleophiles, such as enolates, cyanides, or organometallic reagents. These reactions expand the synthetic utility of chloromethylthiazoles, allowing for the construction of more complex carbon skeletons.
Factors Influencing Reactivity
A nuanced understanding of the factors that control the reactivity of chloromethylthiazoles is crucial for designing successful synthetic strategies.
Electronic Effects of Substituents on the Thiazole Ring
The electronic nature of other substituents on the thiazole ring has a profound impact on the reactivity of the chloromethyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like a chloro group at the 2-position (e.g., in 2-chloro-5-chloromethylthiazole) increase the electrophilicity of the chloromethyl carbon.[17] This generally accelerates S(_N)2 reactions. However, EWGs can destabilize a potential carbocation intermediate, thus disfavoring the S(_N)1 pathway.[10]
-
Electron-Donating Groups (EDGs): Groups such as alkyl or amino substituents increase the electron density of the thiazole ring. This can stabilize a carbocation intermediate, making the S(N)1 pathway more favorable.[10]
```dot
digraph "Substituent_Effects" {
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Reaction Conditions
The choice of solvent and temperature can be used to steer the reaction towards the desired mechanistic pathway.
| Factor | Effect on S(_N)1 | Effect on S(_N)2 | Rationale |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) | Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. [11] |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | The rate of S(_N)1 is independent of the nucleophile's strength. Strong nucleophiles favor the bimolecular S(_N)2 pathway. [11] |
| Temperature | Generally favored by higher temperatures | Generally favored by lower to moderate temperatures | Higher temperatures provide the energy needed for the bond-breaking step in S(_N)1 reactions. |
Potential Side Reactions: Thiazolium Salt Formation
A common side reaction, particularly with highly reactive chloromethylthiazoles or when using nucleophilic solvents or reagents that are also good alkylating agents, is the formation of a thiazolium salt. [18][19]This occurs when the thiazole nitrogen atom acts as a nucleophile and attacks the chloromethyl group of another molecule, leading to quaternization. This can often be mitigated by using dilute conditions, controlling the temperature, and choosing non-nucleophilic bases and solvents.
Case Study: The Role of Chloromethylthiazoles in Pharmaceuticals
The importance of chloromethylthiazole chemistry is exemplified by its application in the synthesis of major drugs.
-
Ritonavir: This HIV protease inhibitor contains a thiazole moiety that is introduced using a chloromethylthiazole derivative. [1][3][20]The synthesis involves the nucleophilic substitution of the chloride by an amine, highlighting the power of this reaction in constructing complex drug molecules.
-
Thiamethoxam: A widely used neonicotinoid insecticide, Thiamethoxam's synthesis relies on 2-chloro-5-chloromethylthiazole as a key intermediate. [3][20]
Conclusion
Chloromethylthiazole derivatives are powerful and versatile intermediates in organic synthesis. Their reactivity, analogous to benzylic halides, allows for a wide range of synthetic transformations, primarily through nucleophilic substitution. A thorough understanding of the interplay between the electronic properties of the thiazole ring, the nature of the nucleophile, and the reaction conditions is essential for controlling the reaction outcome and choosing between S(_N)1 and S(_N)2 pathways. By mastering the principles outlined in this guide, researchers can effectively harness the synthetic potential of these valuable building blocks for applications in drug discovery, agrochemicals, and materials science.
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The Hantzsch Thiazole Synthesis: A Comprehensive Technical Guide for Modern Drug Discovery
Introduction: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[2] A vast array of FDA-approved drugs, spanning therapeutic classes from anticancer agents like Dasatinib to antibiotics such as Cefixime, feature this versatile scaffold.[3][4] The biological activities of thiazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5]
At the heart of thiazole chemistry lies the venerable Hantzsch thiazole synthesis, a robust and versatile method first reported by Arthur Hantzsch in 1887.[6][7] This classical reaction, typically involving the condensation of an α-haloketone with a thioamide, remains one of the most widely utilized and reliable strategies for constructing the thiazole core.[8][9] Its enduring popularity stems from its simplicity, the use of readily available starting materials, and its propensity for high yields.[1][10]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deeper understanding of the Hantzsch synthesis. We will explore the mechanistic underpinnings of the reaction, offer detailed and validated experimental protocols, and discuss the scope and limitations of this powerful synthetic tool. Furthermore, we will delve into modern variations that enhance efficiency and align with the principles of green chemistry, ensuring that this century-old reaction continues to be a vital asset in the modern drug discovery workflow.
The Core Mechanism: A Stepwise Look at Ring Formation
The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The overall transformation involves the reaction of an α-haloketone with a thioamide to yield a substituted thiazole.[6]
The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[10][11][12] This is followed by an intramolecular cyclization where the nitrogen of the resulting intermediate attacks the carbonyl carbon.[10] A subsequent dehydration step then leads to the formation of the aromatic thiazole ring.[10][12]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols: From Classic to Contemporary
The true utility of the Hantzsch synthesis lies in its adaptability. Here, we present detailed protocols for both the classic approach and modern, efficiency-focused variations.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust and well-established method for the synthesis of a fundamental 2-aminothiazole derivative.[10]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
-
Round-bottom flask or scintillation vial
-
Stir bar
-
Hot plate/stirrer
-
Buchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add 5 mL of methanol and a stir bar.[10]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[10]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[10]
-
Filter the resulting precipitate through a Buchner funnel.[10]
-
Wash the filter cake with water.[10]
-
Dry the collected solid to obtain the crude product, which is often pure enough for characterization.[10]
Rationale for Key Steps:
-
Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.
-
Methanol as Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Sodium Carbonate Wash: The basic wash neutralizes any hydrobromic acid (HBr) formed during the reaction, aiding in the precipitation of the final product which is poorly soluble in water.[10]
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles
Modern synthetic strategies often prioritize efficiency and environmental considerations. One-pot, multi-component reactions are a prime example, allowing for the synthesis of complex molecules in a single step, thereby reducing waste and saving time.[13][14]
Materials:
-
α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)
-
Thiourea
-
Substituted benzaldehyde
-
Silica-supported tungstosilicic acid (catalyst)
-
Ethanol/Water (50/50)
-
Reaction vessel suitable for conventional heating or ultrasonic irradiation
Procedure (Conventional Heating):
-
In a suitable reaction vessel, combine equimolar amounts of the α-haloketone, thiourea, and a substituted benzaldehyde.[13]
-
Add the silica-supported tungstosilicic acid catalyst.
-
Add the ethanol/water (50/50) solvent system.[13]
-
Heat the reaction mixture to 65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.[13]
-
The product can then be isolated from the filtrate.[15]
Procedure (Ultrasonic Irradiation):
-
Prepare the same reaction mixture as for conventional heating.[13]
-
Subject the mixture to ultrasonic irradiation at room temperature.[13]
-
Monitor the reaction by TLC. This method often leads to significantly shorter reaction times compared to conventional heating.[16]
-
Workup is identical to the conventional heating method.
Advantages of the One-Pot Approach:
-
Increased Efficiency: Combines multiple synthetic steps into a single operation.
-
Greener Chemistry: Reduces solvent waste and energy consumption.[17]
-
Catalyst Reusability: The use of a solid-supported catalyst allows for easy recovery and reuse.[13][14]
Scope and Limitations: Navigating the Versatility of the Hantzsch Synthesis
The Hantzsch thiazole synthesis is renowned for its broad substrate scope, accommodating a wide variety of α-haloketones and thioamides.[18][19] This flexibility allows for the generation of a diverse library of substituted thiazoles.
| Reactant Variation | Applicability & Considerations | Expected Yields |
| α-Haloketones | Aryl, alkyl, and heterocyclic ketones are all viable. The nature of the halogen (Cl, Br, I) can influence reactivity. | Good to Excellent (70-95%)[18] |
| Thioamides | A wide range of substituted and unsubstituted thioamides can be used. Thiourea is commonly used to produce 2-aminothiazoles.[8] | Good to Excellent (70-95%)[18] |
| Thioureas | N-monosubstituted thioureas can lead to isomeric mixtures of 2-amino and 2-imino-2,3-dihydrothiazoles, with reaction conditions influencing the product ratio.[20] | Variable, dependent on conditions |
| Thiosemicarbazones | Used to synthesize 2-hydrazinyl thiazole derivatives.[15] | Good |
Despite its versatility, the Hantzsch synthesis is not without its limitations.
-
Harsh Reaction Conditions: The classical synthesis can require elevated temperatures and prolonged reaction times.[9][21]
-
Side Reactions: The formation of byproducts, such as isomeric impurities when using N-monosubstituted thioureas, can occur.[20]
-
Limited Substituent Patterns: The classical Hantzsch synthesis directly yields thiazoles with substituents at the 2, 4, and potentially 5 positions, depending on the starting materials. Accessing other substitution patterns may require multi-step synthetic sequences.
Modern Innovations: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards improving the efficiency and environmental footprint of the Hantzsch synthesis.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields.[18][22]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, offers a greener alternative that simplifies workup and reduces waste.[17][23][24]
-
Novel Catalysts: The development of new catalysts, such as reusable solid-supported acids, has further expanded the scope and efficiency of the reaction.[13][14]
-
Flow Chemistry: The implementation of the Hantzsch synthesis in microreactor systems under electro-osmotic flow control offers precise control over reaction parameters and facilitates rapid analogue synthesis.[22]
-
Chemoenzymatic Synthesis: The use of enzymes, such as trypsin, to catalyze the reaction under mild conditions presents a novel and green approach to thiazole synthesis.[21]
Caption: A comparison of classical and modern Hantzsch synthesis workflows.
Conclusion: A Timeless Reaction for Contemporary Challenges
The Hantzsch thiazole synthesis, despite its discovery over a century ago, remains an indispensable tool in the arsenal of the modern medicinal chemist. Its reliability, broad scope, and the continuous evolution of more efficient and sustainable protocols ensure its continued relevance in the quest for novel therapeutics. By understanding the core mechanism, leveraging detailed experimental procedures, and embracing modern innovations, researchers can fully exploit the power of this classic reaction to accelerate drug discovery and development programs.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2889. Available at: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
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Greenwood, J., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 29-33. Available at: [Link]
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Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
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Gawande, M. B., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 114-118. Available at: [Link]
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Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
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CUTM Courseware. Thiazole. Available at: [Link]
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Wang, L., et al. (2016). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 21(10), 1369. Available at: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
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Ibrahim, N. A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-18. Available at: [Link]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 618-633. Available at: [Link]
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ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. Available at: [Link]
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ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]
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Shrivastava, S., & Khan, A. A. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 12345-12367. Available at: [Link]
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PubMed. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]
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ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]
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Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
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Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(23), 3623-3647. Available at: [Link]
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The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Versatile Heterocycle
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and versatile chemical reactivity have made it an indispensable building block in the design and synthesis of a vast array of therapeutic agents.[4][5] From naturally occurring vitamins to blockbuster synthetic drugs, the thiazole moiety is a recurring motif, underscoring its profound impact on human health.[3][6] This guide provides a comprehensive technical overview of the role of the thiazole core in drug discovery, delving into its fundamental properties, synthesis, structure-activity relationships, and diverse pharmacological applications. As a testament to its importance, numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole ring in their structure.[7][8]
The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, allows for a multitude of chemical transformations, enabling chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features, influencing the molecule's ability to engage in various non-covalent interactions with biological targets.[1] This inherent versatility has fueled the continuous exploration of thiazole derivatives for a wide spectrum of diseases, ranging from infectious diseases to cancer and inflammatory disorders.[2][5][9]
The Chemical Biology of Thiazole: Synthesis and Physicochemical Properties
The amenability of the thiazole ring to chemical modification is a key driver of its prevalence in drug discovery. A variety of synthetic routes have been developed to construct the thiazole core and its derivatives, with the Hantzsch thiazole synthesis being a cornerstone methodology.[4][10]
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis, first reported in the late 19th century, remains a widely employed method for the construction of the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-haloketone.
Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of a substituted thioamide (1 equivalent) in a suitable solvent such as ethanol or dioxane, add an α-haloketone (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.
The versatility of the Hantzsch synthesis lies in the wide range of commercially available or readily accessible thioamides and α-haloketones, allowing for the generation of diverse libraries of thiazole-containing compounds for biological screening.[4]
Caption: The role of thiazole as a bioisosteric replacement to improve drug properties.
Conclusion and Future Perspectives
The thiazole moiety has firmly established itself as a cornerstone of medicinal chemistry, with its presence in a multitude of clinically successful drugs. Its synthetic accessibility, coupled with its diverse pharmacological activities, ensures that it will remain a fertile ground for drug discovery for years to come. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse thiazole derivatives. Furthermore, a deeper understanding of the interactions between thiazole-containing ligands and their biological targets will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the thiazole scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.
References
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- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (n.d.).
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Methodological & Application
Nucleophilic substitution reactions using 5-(Chloromethyl)-4-methyl-1,3-thiazole
An In-Depth Guide to Nucleophilic Substitution Reactions Using 5-(Chloromethyl)-4-methyl-1,3-thiazole
Authored by a Senior Application Scientist
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of this compound. We will delve into the core reactivity, provide validated experimental protocols, and explore its pivotal role as a versatile synthetic building block.
The Strategic Importance of the Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets make it a cornerstone of drug design.[3][4] The thiazole nucleus is famously present in Vitamin B1 (Thiamine) and is a key component in a wide array of pharmaceuticals, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam.[1][5] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[4]
Introducing the Reagent: this compound
This compound is a highly valuable synthetic intermediate. Its utility stems from the reactive chloromethyl group attached to the C5 position of the thiazole ring. This specific arrangement creates a benzylic-like halide, where the chlorine atom is an excellent leaving group, primed for nucleophilic displacement. This reactivity provides a straightforward and efficient method for introducing the "(4-methyl-1,3-thiazol-5-yl)methyl" moiety into a wide range of molecular architectures.[6]
The compound is often supplied and handled as its hydrochloride salt to improve stability and ease of handling. For most synthetic applications, the free base can be generated in situ or used directly with an appropriate base.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 35354-43-1 |
| Molecular Formula | C₅H₆ClNS |
| Molecular Weight | 147.63 g/mol [6] |
| Appearance | Clear, faint green to faint orange oil[6] |
| Boiling Point | 217 °C[6] |
Note: Data for the hydrochloride salt (CAS: 1301739-54-7) may differ, e.g., it is a solid with a melting point of 160-165 °C (decomposes).[6]
Mechanism of Reactivity: A Classic Sₙ2 Pathway
The primary mode of reaction for this compound is a concerted nucleophilic substitution (Sₙ2) mechanism. The carbon of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles. The adjacent thiazole ring, while aromatic, helps to stabilize the transition state, facilitating the displacement of the chloride ion. This high reactivity makes it an ideal electrophile for building molecular complexity.
Core Applications in Drug Discovery
Case Study: A Pivotal Intermediate in the Synthesis of Ritonavir
The most prominent application of a substituted chloromethylthiazole is in the synthesis of Ritonavir, a potent HIV protease inhibitor.[7] While Ritonavir itself uses a 2-isopropyl-4-(chloromethyl)thiazole derivative, the underlying synthetic logic is identical.[8] The chloromethylthiazole acts as an electrophilic handle to connect one of the two key thiazole side-chains to the complex core of the drug molecule. This reaction is a testament to the reliability and efficiency of this synthetic transformation in the context of multi-step, industrial-scale pharmaceutical synthesis.[9][10]
The Reaction Landscape: A Guide to Nucleophile Selection
The versatility of this compound allows for its reaction with a broad spectrum of nucleophiles. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Product Class |
| Nitrogen | Secondary Amine (e.g., Piperidine) | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, THF | Tertiary Amine |
| Primary Amine (e.g., Benzylamine) | K₂CO₃, Et₃N | Acetonitrile, DMF | Secondary Amine | |
| Aniline | NaH, K₂CO₃ | DMF | N-Aryl Secondary Amine | |
| Sulfur | Thiol (e.g., Thiophenol) | K₂CO₃, NaH | DMF, Ethanol | Thioether (Sulfide) |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | Aryl Ether |
| Alcohol / Alkoxide | NaH, NaOMe | THF, Methanol | Alkyl Ether | |
| Carboxylate | Cs₂CO₃ | DMF | Ester |
Validated Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a reactive alkylating agent and should be handled with care.
Protocol 1: Synthesis of a Tertiary Amine via N-Alkylation
Objective: To synthesize 4-methyl-5-(piperidin-1-ylmethyl)-1,3-thiazole through the N-alkylation of piperidine.
Materials and Reagents:
-
This compound hydrochloride (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the thiazole).
-
Add piperidine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
Work-up and Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary (e.g., using a hexane/ethyl acetate gradient).
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of a Thioether via S-Alkylation
Objective: To synthesize 4-methyl-5-((phenylthio)methyl)-1,3-thiazole through the S-alkylation of thiophenol.
Materials and Reagents:
-
This compound hydrochloride (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride and anhydrous potassium carbonate.
-
Add anhydrous DMF (approx. 0.3 M concentration).
-
Add thiophenol dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is no longer visible.
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the thiazolyl-methyl group in synthetic chemistry. Its predictable reactivity via the Sₙ2 mechanism makes it an indispensable tool in drug discovery and development for creating diverse libraries of compounds for structure-activity relationship studies. The protocols provided herein offer a validated starting point for researchers to leverage this key building block in their synthetic endeavors.
References
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- Google Patents. (n.d.). Process for the synthesis of ritonavir.
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Application Note & Protocol: A Modular Approach to the Synthesis of N-Substituted Aminomethyl-Thiazoles for Drug Discovery
Introduction: The Aminothiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring, particularly the 2-aminothiazole motif, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of agents targeting a wide array of biological targets. The therapeutic applications of aminothiazole derivatives are remarkably diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, among others.[3][4][5][6]
This application note provides a detailed, field-proven protocol for the synthesis of a diverse library of aminothiazole derivatives through the nucleophilic substitution of 5-(Chloromethyl)-4-methyl-1,3-thiazole. This starting material is a versatile electrophilic building block, allowing for the straightforward introduction of various amine-containing side chains at the C5-methyl position. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation techniques essential for successful and reproducible synthesis.
Part 1: Scientific Rationale and Mechanistic Overview
The synthetic strategy hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. This choice is predicated on the inherent reactivity of the starting material, this compound.
Causality Behind Experimental Design:
-
The Electrophile: The carbon atom of the chloromethyl group (-CH₂Cl) is the electrophilic center. Its reactivity is significantly enhanced by the electron-withdrawing nature of both the adjacent chlorine atom and the thiazole ring. Chlorine is an excellent leaving group, facilitating its displacement by a nucleophile.
-
The Nucleophile: A wide range of primary and secondary amines (R¹R²NH) can serve as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.
-
Solvent Selection: The reaction is best conducted in a polar aprotic solvent, such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents can solvate the cation but not the anion (nucleophile), thereby increasing the nucleophilicity of the amine and accelerating the SN2 reaction rate. They are also generally inert under the reaction conditions.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to act as an "acid scavenger," neutralizing the HCl as it is formed.
The overall transformation is a robust and high-yielding method for building molecular diversity around the 4-methyl-1,3-thiazole core.
Reaction Mechanism Diagram:
Caption: General SN2 reaction for aminothiazole synthesis.
Part 2: Detailed Experimental Protocol
This protocol details a general procedure that can be adapted for various primary and secondary amines.
2.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (or its HCl salt) | Magnetic stirrer with heating |
| Desired primary or secondary amine (e.g., morpholine) | Round-bottom flasks (various sizes) |
| Triethylamine (TEA) or DIPEA (distilled) | Condenser and inert gas line (N₂/Ar) |
| Acetonitrile (ACN), anhydrous grade | Syringes and needles |
| Dichloromethane (DCM), ACS grade | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin Layer Chromatography (TLC) plates |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | TLC tank and UV lamp |
| Silica gel for column chromatography | Glassware for chromatography |
| Ethyl acetate (EtOAc) and Hexanes (for chromatography) | Standard laboratory glassware |
2.2 Critical Safety Precautions
-
Alkylating Agent Hazard: this compound is a reactive alkylating agent and should be considered toxic and a potential lachrymator.[7][8] Handle this reagent exclusively in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and nitrile gloves.[7] Inspect gloves prior to use.
-
Solvent Handling: Anhydrous solvents are flammable and hygroscopic. Handle under an inert atmosphere and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge to sewer systems.[7][9]
2.3 Step-by-Step Synthesis Procedure
(This example uses morpholine as the nucleophile.)
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine, morpholine (1.05 g, 12.0 mmol, 1.2 eq.).
-
Solvent and Base Addition: Dissolve the amine in 30 mL of anhydrous acetonitrile. Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq.) to the solution.
-
Reactant Addition: In a separate vial, dissolve this compound hydrochloride (1.84 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile. Note: If using the free base, adjust the mass accordingly and still include a base to scavenge the generated HCl.
-
Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Add the thiazole solution dropwise over 15 minutes using a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Observation: The starting material (chloromethyl-thiazole) will have a higher Rf than the more polar amine-containing product. The reaction is complete when the starting material spot is no longer visible. If the reaction is sluggish at room temperature, gently heat to 40-50 °C.
-
-
Work-up: Once the reaction is complete (typically 4-6 hours), concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
2.4 Purification and Characterization
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield the final product, 4-((4-methyl-1,3-thiazol-5-yl)methyl)morpholine.
-
Characterization (Self-Validation): The identity and purity of the final compound must be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity (>95% is desired for biological screening).
-
Part 3: Data Presentation and Visualization
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Table 1: Representative Library Synthesis Data
| Entry | Amine Nucleophile | Product Name | Expected Yield | Physical State |
| 1 | Morpholine | 4-((4-methyl-1,3-thiazol-5-yl)methyl)morpholine | 85 - 95% | Oil |
| 2 | Piperidine | 1-((4-methyl-1,3-thiazol-5-yl)methyl)piperidine | 80 - 90% | Oil |
| 3 | Benzylamine | N-benzyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | 75 - 85% | Solid |
| 4 | Diethylamine | N-ethyl-N-((4-methyl-1,3-thiazol-5-yl)methyl)ethanamine | 70 - 85% | Oil |
Part 4: Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated amine (protonated).3. Poor quality of reagents. | 1. Increase reaction time or gently heat to 40-50 °C.2. Ensure at least 1.5 equivalents of base (TEA/DIPEA) are used.3. Use freshly distilled base and anhydrous grade solvent. |
| Low Yield | 1. Product loss during aqueous work-up (if product is water-soluble).2. Inefficient chromatographic separation. | 1. Back-extract the aqueous layers with the organic solvent (DCM or EtOAc) to recover more product.2. Optimize the eluent system for chromatography using TLC to ensure good separation between the product and impurities. |
| Multiple Spots on TLC | 1. Formation of dialkylated product (if a primary amine is used).2. Degradation of starting material or product. | 1. Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation.2. Avoid excessive heating. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
Conclusion
This application note provides a robust and versatile protocol for the synthesis of N-substituted aminomethyl-thiazoles. By leveraging a fundamental SN2 reaction, this method allows for the rapid generation of diverse chemical libraries from the common intermediate this compound. The emphasis on mechanistic understanding, rigorous safety protocols, and self-validating characterization ensures that researchers can confidently and reproducibly synthesize novel compounds for screening in drug discovery programs. The adaptability of this protocol makes it an invaluable tool for exploring the structure-activity relationships of this medicinally important class of compounds.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
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Kaur, R., & Sharma, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Medicinal Chemistry Research, 25(2), 199-226. [Link]
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Gasco, A., & Gualtieri, F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 293-303. [Link]
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Saltdata. (n.d.). 5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole Safety Data Sheets. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
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Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 115-138. [Link]
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Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91, 451-455. [Link]
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ResearchGate. (2009). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PubMed Central. [Link]
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PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
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Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Google Patents. (1996). United States Patent (19). Retrieved from [Link]
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MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9070-9081. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Application Notes: The Strategic Role of Chloromethyl Thiazoles in Modern Agrochemical Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Crop Protection
In the continuous effort to enhance global food security, the development of innovative and effective crop protection agents is paramount. Among the diverse chemical families utilized, heterocyclic compounds, particularly those containing a thiazole ring, have proven to be exceptionally versatile and potent. The thiazole scaffold, a five-membered aromatic ring with sulfur and nitrogen atoms, is a cornerstone in the synthesis of numerous leading agrochemicals due to its favorable biological activity and metabolic stability.[1][2]
While various substituted thiazoles serve as crucial intermediates, this guide focuses on the pivotal role of chloromethyl thiazole derivatives in the synthesis of neonicotinoid insecticides—a dominant class of insecticides worldwide. Specifically, we will provide an in-depth analysis of 2-Chloro-5-(chloromethyl)thiazole , a critical building block for the commercial production of blockbuster insecticides like Thiamethoxam and Clothianidin.[2][3][4] Although the compound 5-(Chloromethyl)-4-methyl-1,3-thiazole is a known chemical entity, its large-scale application in major agrochemicals is less documented.[5][6] In contrast, 2-Chloro-5-(chloromethyl)thiazole is indispensable, serving as the foundational component for many leading pesticides.[1] Its chemical architecture, featuring two reactive sites, allows for the precise and efficient construction of complex molecules designed to target specific biological processes in insect pests.[1]
This document will provide detailed protocols, mechanistic insights, and workflow diagrams to illustrate the synthesis of key agrochemicals from this vital intermediate, offering researchers and development professionals a comprehensive technical resource.
Section 1: Synthesis of Second-Generation Neonicotinoid Insecticides
The strategic value of 2-Chloro-5-(chloromethyl)thiazole lies in its bifunctional nature. The chloromethyl group at the C5 position is highly susceptible to nucleophilic substitution, making it the primary reactive handle for attaching the thiazole moiety to the core structure of the insecticide. This reactivity is the causal underpinning for its selection as the key intermediate in the synthesis of Thiamethoxam and Clothianidin.
Application Protocol: Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide that is absorbed and transported to all parts of the plant.[7] Its synthesis is a prime example of a nucleophilic substitution reaction where the nitrogen atom of an oxadiazinane ring attacks the electrophilic carbon of the chloromethyl group on the thiazole intermediate.
Reaction Causality: The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl carbonate is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without forming strong hydrogen bonds with the nucleophile, thus enhancing its reactivity. A phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), is often employed to facilitate the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs, accelerating the reaction rate.[8]
Detailed Experimental Protocol: Synthesis of Thiamethoxam
This protocol is adapted from established patent literature for illustrative purposes.[9]
-
Reactor Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (1.0 eq), 2-Chloro-5-(chloromethyl)thiazole (1.0-1.5 eq), and dimethyl carbonate as the solvent.[9]
-
Addition of Base and Catalyst: While stirring, slowly add a mixture of potassium carbonate (K₂CO₃) (approx. 2.4 eq) and a catalytic amount of tetramethylammonium hydroxide.[9]
-
Reaction Conditions: Heat the reaction mixture to a temperature of 60-70°C and maintain for several hours.[9] Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the mixture and add water. Adjust the pH to approximately 6.5 with hydrochloric acid.[9] Allow the layers to separate.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product is then cooled to induce crystallization.[9]
-
Final Product: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Thiamethoxam as a white powder with a typical yield of 78-80%.[9]
Table 1: Reagents and Conditions for Thiamethoxam Synthesis
| Reagent/Parameter | Molar Ratio / Condition | Purpose | Reference |
| 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | 1.0 eq | Core reactant (Nucleophile) | [9] |
| 2-Chloro-5-(chloromethyl)thiazole | 1.0 - 1.5 eq | Thiazole source (Electrophile) | [9] |
| Potassium Carbonate (K₂CO₃) | ~2.4 eq | Base (Proton scavenger) | [9] |
| Tetramethylammonium Hydroxide | Catalytic | Phase Transfer Catalyst | [9] |
| Dimethyl Carbonate | - | Solvent | [9] |
| Temperature | 60 - 70°C | Reaction Condition | [9] |
| Yield | 78 - 80% | Outcome | [9] |
Diagram 1: Synthetic Workflow for Thiamethoxam
Caption: High-level workflow for the synthesis of Thiamethoxam.
Application Protocol: Synthesis of Clothianidin
Clothianidin is another highly effective neonicotinoid insecticide used to control a wide range of sucking and chewing insect pests.[10] Its synthesis also utilizes 2-Chloro-5-(chloromethyl)thiazole as the key electrophile in a condensation reaction. One common industrial method involves a multi-step process where an intermediate is formed and subsequently hydrolyzed to yield the final product.[11][12]
Reaction Causality: The synthesis often proceeds via an intermediate, such as 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.[11][12] This intermediate is formed by the reaction of the thiazole building block with a protected triazine derivative. The protecting group (e.g., an n-propyl group) is then removed, often by acid hydrolysis, to yield the final clothianidin molecule. This two-step approach can improve yield and purity by avoiding side reactions that might occur in a direct, one-pot synthesis.[12]
Detailed Experimental Protocol: Synthesis of Clothianidin (via Intermediate)
This protocol is a generalized representation based on patent literature.[12]
-
Intermediate Synthesis: In a reaction vessel, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (1.0 eq) and potassium carbonate (approx. 2.5 eq) in DMF.[12]
-
Thiazole Addition: At a controlled temperature of 20-25°C, add a solution of 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) in DMF dropwise over 30 minutes.[12]
-
Reaction Conditions: Slowly raise the temperature to 40-50°C and maintain until the reaction is complete, as monitored by HPLC.[12]
-
Intermediate Isolation: Filter the hot reaction mixture. To the filtrate, add saturated brine and an organic solvent (e.g., ethyl acetate). Stir, extract, and separate the layers. The organic phase is filtered, cooled to below 0°C to induce crystallization, and the resulting solid intermediate is collected via suction filtration. This step typically yields over 90%.[12]
-
Hydrolysis to Clothianidin: The isolated intermediate is then decomposed under the action of dilute hydrochloric acid to generate the final Clothianidin product.[11]
-
Final Product: The final product is isolated, purified, and dried, resulting in high-purity Clothianidin. The overall yield from the intermediate is typically high, leading to a total process yield of around 89%.[11]
Table 2: Reagents and Conditions for Clothianidin Synthesis
| Reagent/Parameter | Molar Ratio / Condition | Purpose | Reference |
| 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine | 1.0 eq | Protected core reactant | [12] |
| 2-Chloro-5-(chloromethyl)thiazole | 1.0 eq | Thiazole source (Electrophile) | [12] |
| Potassium Carbonate (K₂CO₃) | ~2.5 eq | Base | [12] |
| Dimethylformamide (DMF) | - | Solvent | [12] |
| Temperature (Step 1) | 40 - 50°C | Reaction Condition | [12] |
| Dilute Hydrochloric Acid | - | Hydrolysis Agent | [11] |
| Intermediate Yield | ~92 - 95% | Outcome | [12] |
| Overall Yield | ~89% | Outcome | [11] |
Diagram 2: Synthetic Pathway for Clothianidin
Caption: Key steps in the synthesis of Clothianidin.
Conclusion
The chloromethyl thiazole scaffold, particularly 2-Chloro-5-(chloromethyl)thiazole, represents a cornerstone intermediate in the agrochemical industry.[1][13] Its specific structural features enable the efficient and high-yield synthesis of some of the world's most widely used neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[2][3] The protocols and mechanistic discussions provided herein demonstrate the chemical logic and practical application of this versatile building block. A thorough understanding of these synthetic pathways is essential for researchers and professionals aiming to innovate within the field of crop protection, whether through process optimization or the development of next-generation active ingredients.
References
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Clothianidin synthesis process - Eureka | Patsnap. (URL: [Link])
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Optimizing Insecticide Production with 2-Chloro-5-chloromethylthiazole. (URL: [Link])
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Discovery and Development of a Novel Insecticide “Clothianidin” - ChemRobotics.com. (URL: [Link])
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Synthesis and Properties of Thiamethoxam and Related Compounds - ResearchGate. (URL: [Link])
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HOW TO MAKE THIAMETHOXAM ( 240 SC ) | PRODUCTION PROCESS - MCB Books. (URL: [Link])
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Synthesis, insecticidal activity and molecular docking study of clothianidin analogues with hydrazide group. (URL: [Link])
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Synthesis and Properties of Thiamethoxam and Related Compounds - SciSpace. (URL: [Link])
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Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]- - MySkinRecipes. (URL: [Link])
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The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. (URL: [Link])
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Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural - DTIC. (URL: [Link])
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Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural - PubMed. (URL: [Link])
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Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])
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This compound hydrochloride (C5H6ClNS) - PubChemLite. (URL: [Link])
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Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). - ResearchGate. (URL: [Link])
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Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural - OUCI. (URL: [Link])
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL: [Link])
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole
Introduction: The Strategic Value of the Thiazole Moiety
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions. 5-(Chloromethyl)-4-methyl-1,3-thiazole, in particular, has emerged as a highly versatile and valuable building block for drug discovery and development.[1][4] The strategic importance of this reagent lies in its reactive chloromethyl group, which acts as a potent electrophile, analogous to a benzylic halide.[5]
This guide provides an in-depth exploration of the experimental conditions for leveraging this reactivity in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these protocols but also to troubleshoot and adapt them for novel applications. The focus will be on forming strategic carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex pharmaceutical intermediates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Causality Behind Component Selection
-
Palladium Precatalyst: The goal is to generate a Pd(0) species in situ. Pd(PPh₃)₄ is often used as it is already in the Pd(0) state. Alternatively, Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are readily reduced to Pd(0) in the reaction mixture. The choice depends on air stability and the specific ligand system employed. [6]* Ligands: For substrates like this, standard phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. They stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. [7]* Base: A base is crucial for activating the boronic acid, forming a more nucleophilic boronate complex. [8]Aqueous solutions of inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. The choice of base can influence the reaction rate and suppress side reactions. Cesium carbonate, being more soluble in organic solvents, can sometimes accelerate the reaction. [9]* Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is required. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. [5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, ~0.1 M concentration).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pre-activated Pd(0) source, reliable for many substrates. |
| Ligand | (PPh₃, if not part of catalyst) | Standard, effective ligand for stabilizing the catalytic species. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Activates boronic acid; Cs₂CO₃ can enhance rates. [9] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Good solubility for both organic and inorganic reagents. [5] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover. |
Buchwald-Hartwig Amination: Crafting C(sp³)–N Bonds
This reaction is a powerful tool for forming a bond between the thiazole's methyl carbon and a nitrogen atom from a primary or secondary amine, a crucial linkage in many pharmaceuticals. [10][11]
Caption: Simplified Buchwald-Hartwig amination cycle.
Causality Behind Component Selection
-
Palladium Precatalyst & Ligands: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the challenging reductive elimination step that forms the C-N bond. [12]Ligands like XPhos, SPhos, or BrettPhos are standards in the field. Pre-formed catalysts like XPhos-Pd-G3 are highly efficient and air-stable, simplifying the reaction setup. * Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the amine-palladium complex) without competing in an SN2 reaction with the chloromethyl substrate. Sodium tert-butoxide (NaOtBu) is the most common choice. [10]Potassium phosphate (K₃PO₄) can be a milder alternative for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching the strong base and interfering with the catalytic cycle. Toluene and 1,4-dioxane are typical choices.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 eq.) and this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, ~0.2 M).
-
Reaction Conditions: Heat the mixture to 90-110 °C for 6-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | XPhos-Pd-G3 (1-2 mol%) or Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligand is critical for C-N reductive elimination. [12] |
| Base | NaOtBu (1.5 eq.) | Strong, non-nucleophilic base required to deprotonate the amine. [10] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent prevents quenching of the strong base. |
| Temperature | 90-110 °C | Higher temperature is often needed to drive the catalytic cycle. |
Sonogashira Coupling: Constructing C(sp³)–C(sp) Bonds
The Sonogashira coupling enables the synthesis of alkynyl-substituted thiazoles, which are valuable precursors for further synthetic manipulations. This reaction uniquely uses a dual palladium and copper catalytic system. [13][14]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Causality Behind Component Selection
-
Palladium Catalyst: As with the Suzuki coupling, a standard Pd(0) source like Pd(PPh₃)₄ or a Pd(II) source like PdCl₂(PPh₃)₂ is effective. [13]* Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the workhorse. Its role is to react with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center. [14][15]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as a base to deprotonate the terminal alkyne and often serves as the solvent for the reaction. [14]* Solvent: While the amine base can be used as the solvent, co-solvents like THF or DMF can be added to improve the solubility of the starting materials.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Solvent/Reagent Addition: Add the solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude residue by extraction and subsequent flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-4 mol%) | A stable and reliable Pd(II) precatalyst. [13] |
| Cu Co-catalyst | CuI (1-2 mol%) | Forms the key copper acetylide intermediate. [14] |
| Base | Et₃N or DIPEA (≥ 2 eq.) | Acts as both base and often as a solvent. |
| Solvent | THF, DMF, or neat amine | Chosen based on substrate solubility. |
| Temperature | 25-60 °C | Often proceeds under mild thermal conditions. |
References
- Synthesis of N-heterocycles through alcohol dehydrogenative coupling.PubMed.
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle.ACS Publications.
- Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds.BenchChem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.ACS Publications.
- A Coupling Reaction in the Synthesis of Heterocyclic Compounds.ResearchGate.
- New Regiospecific Isothiazole C-C Coupling Chemistry.PubMed.
- Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling.Organic Chemistry Portal.
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.BenchChem.
- Buchwald–Hartwig amination.Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.MDPI.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.MDPI.
- Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles.ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.
- This compound hydrochloride.Smolecule.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.NIH.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.Bentham Science.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.
- An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.BenchChem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry UK Ltd.
- Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.ResearchGate.
- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.PubMed.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- An Overview of Thiazole Derivatives and its Biological Activities.Journal of Drug Delivery and Therapeutics.
- 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki–Miyaura CC Coupling Reactions.ACS Publications.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.PubMed Central.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.PubMed Central.
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Application Note: Streamlined One-Pot Synthesis of Thiazole Derivatives from 5-(Chloromethyl)-4-methyl-1,3-thiazole
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The thiazole moiety is a key structural component in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the antibiotic Sulfathiazole, underscoring its therapeutic significance.[1] Consequently, the development of efficient and versatile synthetic routes to novel thiazole derivatives remains a critical endeavor in modern drug discovery.[4][5] This application note presents a detailed protocol for the one-pot synthesis of thiazole derivatives, leveraging the reactivity of 5-(chloromethyl)-4-methyl-1,3-thiazole as a versatile building block.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step synthetic sequences often suffer from drawbacks such as lower overall yields due to product loss at each stage, increased consumption of solvents and reagents, and significant time and labor investment. One-pot syntheses, by contrast, involve the sequential addition of reagents to a single reaction vessel, obviating the need for intermediate isolation and purification.[6][7] This approach offers numerous benefits, including:
-
Enhanced Efficiency: Reduced reaction times and simplified workflows.
-
Improved Yields: Minimization of product loss between steps.
-
Greener Chemistry: Lower solvent consumption and waste generation.[6][8]
-
Facilitated Discovery: Rapid generation of diverse compound libraries from a common intermediate.
Synthetic Strategy: The Hantzsch Thiazole Synthesis and Subsequent Functionalization
The foundational method for thiazole synthesis is the Hantzsch reaction, a condensation between an α-haloketone and a thioamide.[9][10][11] This robust and high-yielding reaction forms the basis of our approach.[9] In the context of our target starting material, this compound, a logical precursor is 1,3-dichloroacetone. The initial Hantzsch condensation with a suitable thioamide, such as thioformamide, would yield the 4-(chloromethyl)thiazole intermediate.[12]
Our detailed protocol will focus on a one-pot, two-step sequence. The first step involves the in-situ formation of a thiazole derivative, which is then directly reacted with a nucleophile in the same reaction vessel to displace the chlorine atom of the chloromethyl group, thus generating a diverse range of functionalized thiazole derivatives.
Visualizing the Workflow
Caption: Workflow for the one-pot synthesis of thiazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-((4-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione
This protocol details a representative one-pot synthesis of a phthalimide-containing thiazole derivative, a common structural motif in pharmacologically active compounds.
Materials:
-
This compound (1.0 mmol, 147.6 mg)
-
Potassium phthalimide (1.2 mmol, 222.2 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium phthalimide (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF to the flask.
-
Reaction Conditions: Place the flask in a heating mantle and heat the reaction mixture to 80 °C with vigorous stirring. Attach a condenser and maintain the reaction at this temperature for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 50 mL of cold deionized water.
-
A precipitate should form. Stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with deionized water.
-
-
Purification:
-
If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data and Expected Results
| Reactant | Molar Equiv. | Amount (mg) |
| This compound | 1.0 | 147.6 |
| Potassium Phthalimide | 1.2 | 222.2 |
| Potassium Carbonate | 1.5 | 207.3 |
| Parameter | Value | |
| Solvent Volume (DMF) | 5 mL | |
| Reaction Temperature | 80 °C | |
| Reaction Time | 4-6 hours | |
| Expected Yield | 75-85% |
Mechanism and Scientific Rationale
The reaction proceeds via a classical SN2 nucleophilic substitution mechanism.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Accelerated Synthesis of Thiazole Derivatives via Microwave-Assisted Nucleophilic Substitution of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel thiazole derivatives utilizing 5-(chloromethyl)-4-methyl-1,3-thiazole as a versatile starting material. We explore the significant advantages of Microwave-Assisted Organic Synthesis (MAOS) over conventional heating methods, demonstrating its capacity for rapid reaction times, increased yields, and improved product purity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage efficient synthetic methodologies for creating libraries of bioactive heterocyclic compounds.
Introduction: The Thiazole Scaffold and the Microwave Advantage
The thiazole ring is a privileged heterocyclic scaffold, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The functionalization of the thiazole nucleus is therefore a critical endeavor in medicinal chemistry and drug discovery.
This compound is an excellent electrophilic building block for this purpose. The chloromethyl group at the C5 position is highly reactive towards nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.
Traditional synthetic methods, often relying on conventional heating, typically require prolonged reaction times and can lead to the formation of undesirable byproducts. Microwave-assisted synthesis has emerged as a transformative technology, addressing these limitations by enabling reactions to be completed in minutes rather than hours.[1][4][5] This efficiency stems from the unique heating mechanism of microwave irradiation, where dielectric heating provides rapid, uniform, and localized energy transfer directly to the polar molecules in the reaction mixture.[1] The key advantages include:
-
Dramatically Reduced Reaction Times: Accelerating reaction rates by orders of magnitude.[1][6]
-
Higher Product Yields: Minimizing side product formation and thermal decomposition.[1][6]
-
Enhanced Purity: Cleaner reaction profiles often simplify purification.
-
Greener Chemistry: Reduced energy consumption and potential for solvent-free reactions align with sustainable chemistry principles.[4][6]
This guide will provide the foundational knowledge and practical protocols to successfully implement MAOS for the synthesis of 4-methyl-5-(substituted methyl)thiazole derivatives.
The Underlying Principle: Microwave Dielectric Heating
Unlike conventional heating which relies on conduction and convection, microwave energy heats the reaction mixture through a process called dielectric heating. This occurs via two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the solvents and reagents in the reaction, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material. This direct energy transfer is the cornerstone of the accelerated reaction kinetics observed in MAOS.
The choice of solvent is critical. Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently and are excellent choices for these reactions.
General Reaction Pathway & Workflow
The core reaction involves the SN2-type displacement of the chloride from this compound by a suitable nucleophile.
General Reaction Scheme:
Caption: General SN2 reaction of this compound.
The overall experimental workflow is a streamlined process designed for efficiency and reproducibility.
Experimental Workflow Diagram:
Caption: Standard workflow for microwave-assisted thiazole synthesis.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for synthesizing representative thiazole derivatives.
Protocol 1: Synthesis of N-((4-methyl-1,3-thiazol-5-yl)methyl)aniline
This protocol details the reaction with a common amine nucleophile, aniline.
Materials & Equipment:
-
This compound (1 mmol, 149.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave reactor vial, add this compound (149.6 mg), aniline (109 µL), and potassium carbonate (207.3 mg).
-
Solvent Addition: Add the magnetic stir bar, followed by 3 mL of DMF.
-
Vial Sealing: Securely crimp the cap onto the vial to ensure a proper seal.
-
Microwave Synthesizer Setup: Place the vial in the microwave synthesizer cavity. Program the instrument with the following parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Ramp Time: 2 minutes
-
Power: 200 W (Dynamic Power Control)
-
Stirring: High
-
-
Irradiation: Start the reaction. The instrument will automatically monitor and maintain the temperature and pressure.
-
Cooling: Once the reaction is complete, allow the vial to cool to room temperature (typically via compressed air within the synthesizer).
-
Work-up and Isolation:
-
Open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-methyl-5-((phenylthio)methyl)-1,3-thiazole
This protocol details the reaction with a common thiol nucleophile, thiophenol.
Materials & Equipment:
-
This compound (1 mmol, 149.6 mg)
-
Thiophenol (1.2 mmol, 132.2 mg, 123 µL)
-
Sodium Ethoxide (NaOEt) (1.2 mmol, 81.6 mg)
-
Ethanol (3 mL)
-
Microwave synthesizer and accessories as listed in Protocol 1
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a stir bar, dissolve sodium ethoxide (81.6 mg) in 3 mL of ethanol. Add thiophenol (123 µL) to this solution and stir for 2 minutes.
-
Substrate Addition: Add this compound (149.6 mg) to the vial.
-
Vial Sealing: Securely crimp the cap onto the vial.
-
Microwave Synthesizer Setup: Place the vial in the synthesizer and program the following conditions:
-
Temperature: 80 °C
-
Hold Time: 5 minutes
-
Ramp Time: 1 minute
-
Power: 150 W (Dynamic Power Control)
-
Stirring: High
-
-
Irradiation & Cooling: Run the reaction and allow the vial to cool to room temperature.
-
Work-up and Isolation:
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification & Characterization: Purify the crude residue by column chromatography and characterize the final product as described in Protocol 1.
Comparative Data & Expected Outcomes
Microwave-assisted synthesis consistently outperforms conventional heating methods for these types of substitutions.
| Nucleophile (Nu-H) | Product | Microwave Conditions | Yield (MAOS) | Conventional Conditions | Yield (Conventional) |
| Aniline | N-((4-methyl-1,3-thiazol-5-yl)methyl)aniline | 120 °C, 10 min | ~92% | Reflux in DMF, 8 h | ~65% |
| Thiophenol | 4-methyl-5-((phenylthio)methyl)-1,3-thiazole | 80 °C, 5 min | ~95% | Reflux in EtOH, 4 h | ~70% |
| Morpholine | 4-((4-methyl-1,3-thiazol-5-yl)methyl)morpholine | 100 °C, 8 min | ~94% | Reflux in MeCN, 6 h | ~68% |
| Sodium Azide | 5-(azidomethyl)-4-methyl-1,3-thiazole | 90 °C, 5 min | ~98% | Stir in DMSO, 12 h | ~80% |
Note: Yields are representative and may vary based on specific equipment and purification efficiency. Conventional data is estimated based on analogous reactions.
Expert Insights & Troubleshooting
-
Causality in Solvent Choice: The use of polar solvents like DMF and ethanol is deliberate. Their high dielectric constants allow for efficient absorption of microwave energy, leading to rapid heating. For less polar nucleophiles, a co-solvent system might be necessary to ensure homogeneity and efficient heating.
-
Base Selection: An inorganic base like K₂CO₃ is often sufficient for amine nucleophiles, as it is non-nucleophilic and effectively scavenges the HCl byproduct. For thiols and alcohols, a stronger base like sodium ethoxide or sodium hydride is often required to generate the more potent nucleophilic thiolate or alkoxide anion.
-
Temperature and Power Control: Modern microwave synthesizers use IR sensors to monitor the external vial temperature. It is crucial to set a maximum temperature to prevent solvent boiling and excessive pressure buildup, which can lead to vial failure. Dynamic power control automatically modulates microwave output to maintain the set temperature, preventing thermal runaway and ensuring reproducibility.
-
Troubleshooting Low Yields:
-
Increase Temperature/Time: If the reaction is incomplete, incrementally increase the temperature (in 10-20 °C steps) or the hold time.
-
Check Base Strength: The chosen base may be too weak to deprotonate the nucleophile effectively. Consider a stronger base.
-
Solvent Polarity: If the reaction mixture is not heating efficiently, switch to a more polar solvent.
-
-
Safety First: Always use vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume for the vial (typically 2/3 full). Inspect vials for cracks or defects before use. The instrument's built-in pressure sensors are a critical safety feature.
Conclusion
Microwave-assisted synthesis offers a powerful, efficient, and reliable platform for the rapid derivatization of this compound. By significantly reducing reaction times and improving yields, this technology accelerates the discovery and development of novel thiazole-based compounds for various scientific applications. The protocols and insights provided herein serve as a robust starting point for researchers aiming to harness the full potential of MAOS in their synthetic endeavors.
References
-
Abu-Melha, S., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4156. Available at: [Link]
-
Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Thiazole and Benzothiazole C-H Bonds. Journal of the American Chemical Society, 129(41), 12404-12405. Available at: [Link]
-
Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4156. Available at: [Link]
-
Legeay, S., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 908. Available at: [Link]
-
Pawar, C. D., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Taibah University for Science, 14(1), 634-646. Available at: [Link]
-
RSC Publishing (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Available at: [Link]
-
Shafiee, A., et al. (2009). Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. Heteroatom Chemistry, 20(3), 151-156. Available at: [Link]
-
Singh, P., et al. (2014). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. Molecules, 19(7), 9315-9335. Available at: [Link]
-
Tantry, S. J., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 9, 2126-2132. Available at: [Link]
-
Yakaiah, T., et al. (2012). Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. ResearchGate. Available at: [Link]
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Solid-phase synthesis of thiazole libraries using 5-(Chloromethyl)-4-methyl-1,3-thiazole
Application Note & Protocol
Solid-Phase Synthesis of Diverse Thiazole Libraries Utilizing 5-(Chloromethyl)-4-methyl-1,3-thiazole
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[1][3] Solid-phase organic synthesis (SPOS) offers a robust, efficient, and automatable platform for the construction of large chemical libraries, accelerating the hit-to-lead process by simplifying purification and handling.[4][5] This guide provides a detailed protocol for the solid-phase synthesis of a library of 5-substituted-4-methyl-1,3-thiazole derivatives. The strategy hinges on the use of this compound as a versatile building block for anchoring the thiazole moiety to a solid support via a diverse range of linkers, demonstrating a powerful method for generating novel chemical entities for high-throughput screening.
Introduction: The Synergy of Thiazoles and Solid-Phase Synthesis
The thiazole ring is a recurring motif in a multitude of pharmacologically active agents, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The generation of libraries of thiazole analogues is therefore a critical task in modern drug discovery. Traditional solution-phase synthesis, however, can be laborious, with purification representing a significant bottleneck.
Solid-phase synthesis elegantly circumvents these challenges.[5] By anchoring the initial reactant to an insoluble polymer support (resin), all subsequent reactions can be driven to completion using an excess of reagents. Purification is reduced to simple filtration and washing of the resin, removing all unreacted reagents and soluble by-products. This process is repeated for each synthetic step until the final molecule is constructed, at which point it is cleaved from the support in a final, high-purity form.
This application note leverages the reactivity of the chloromethyl group on this compound.[7] This electrophilic center is primed for nucleophilic substitution, allowing it to be efficiently tethered to resin-bound nucleophiles, such as phenols or amines. By employing a diverse set of starting molecules immobilized on the resin, a corresponding library of unique thiazole derivatives can be rapidly assembled.
Overall Synthetic Strategy & Workflow
The core strategy involves a three-stage process: Immobilization , Anchoring , and Cleavage . A diverse set of nucleophilic building blocks (e.g., phenols) are first attached to a suitable solid support. The resin-bound nucleophiles are then reacted with this compound to anchor the heterocyclic core. After thorough washing, the final products are liberated from the resin using a strong acid.
Diagram 2: Anchoring the thiazole via nucleophilic substitution.
-
Resin Swelling: Swell the phenol-functionalized resin (from Protocol 1) in DMF (15 mL) for 30 minutes.
-
Reaction Setup: Drain the DMF. Add a fresh solution of this compound (5 eq.) in DMF, followed by DIEA (5 eq.).
-
Reaction Conditions: Shake the mixture at 50°C for 16 hours.
-
Monitoring Progress: A reliable method for monitoring is to take a small aliquot of resin (~5 mg), wash it thoroughly, and perform a test cleavage (see Protocol 3). The resulting supernatant can be analyzed by TLC or LC-MS to confirm the presence of the desired product. [8][9]5. Washing: After the reaction, drain the vessel and wash the resin extensively with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove all excess reagents.
-
Drying: Dry the final product-loaded resin under a stream of nitrogen.
Trustworthiness Pillar: Each major synthetic step must be validated. The "test cleavage" is a self-validating mechanism. Before committing the entire batch of resin to the final cleavage, this small-scale trial confirms the success of the anchoring step, saving time and resources if troubleshooting is needed.
Protocol 3: Cleavage and Product Isolation
This final step uses a strong acidic cocktail to cleave the ester linkage to the Wang resin, liberating the final thiazole derivative.
-
Preparation: Place the dry, product-loaded resin (~100 mg) in a reaction vessel.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Add this cocktail (2 mL) to the resin.
Scientist's Note: TIS is a scavenger used to quench reactive carbocations that can be formed during cleavage, preventing side reactions with electron-rich moieties on the product.
-
Cleavage Reaction: Shake the vessel at room temperature for 2-3 hours.
-
Product Collection: Filter the resin through a fritted funnel, collecting the filtrate which contains the product. Wash the resin with a small amount of fresh TFA (0.5 mL) and then DCM (2 x 1 mL) to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate in vacuo to remove the bulk of the TFA and DCM.
-
Precipitation: Add cold diethyl ether (10 mL) to the concentrated residue. The final product should precipitate as a solid.
-
Isolation: Centrifuge the suspension, decant the ether, and repeat the ether wash twice. Dry the final solid product under vacuum. Characterize by LC-MS and NMR.
Data Summary
The following table outlines a hypothetical library synthesis based on this protocol, demonstrating the versatility of the method.
| Entry | Immobilized Phenol (R-OH) | Reaction Time (Anchoring) | Cleavage Time | Expected Purity (LC-MS) |
| 1 | 4-Hydroxybenzaldehyde | 16 h | 2 h | >90% |
| 2 | Methyl 4-hydroxybenzoate | 16 h | 2 h | >95% |
| 3 | 3,5-Dimethoxyphenol | 18 h | 2 h | >92% |
| 4 | 4-Nitrophenol | 16 h | 2 h | >95% |
Conclusion
This application note details a robust and efficient solid-phase methodology for the synthesis of 5-substituted-4-methyl-1,3-thiazole libraries. By leveraging the reactivity of this compound, this protocol enables the rapid generation of diverse molecules from readily available starting materials. The inherent advantages of SPOS—simplified purification and amenability to high-throughput formats—make this strategy highly valuable for academic and industrial researchers engaged in drug discovery and chemical biology. The inclusion of validation checkpoints ensures the reliability and trustworthiness of the synthetic workflow.
References
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Kwon, H. J., Kim, Y. J., Han, S. Y., & Gong, Y. D. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Combinatorial Science, 21(6), 482-488. [Link]
- Lee, T., et al. (2009). Traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. Journal of Combinatorial Chemistry, 11(2), 288-293. (Referenced within ACS Comb Sci, 2019)
-
Hua, S., Moon, J., & Lee, T. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 430. [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Synfacts. [Link]
-
Al-Ostoot, F. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1). [Link]
-
Lee, T., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. [Link]
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Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
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Sharma, V., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Research Reviews. [Link]
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Siddiqui, N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1747. [Link]
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Abdelhamid, I. A., et al. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. BMC Chemistry, 18(1), 58. [Link]
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Czardybon, W., et al. (2003). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron, 59(35), 6979-6990. [Link]
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Scilit. (1997). Analytical techniques for solid-phase organic and combinatorial synthesis. Drug Discovery Today, 2(3), 102-109. [Link]
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Catalytic methods for the functionalization of 5-(Chloromethyl)-4-methyl-1,3-thiazole
An In-Depth Technical Guide to the Catalytic Functionalization of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Authored by a Senior Application Scientist
The 4-methyl-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This heterocyclic motif is present in drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The strategic functionalization of this core is paramount for modulating biological activity, optimizing pharmacokinetic properties, and generating novel intellectual property.
This compound has emerged as a particularly valuable and versatile building block for drug discovery professionals.[6][7] Its utility stems from the presence of a reactive chloromethyl group at the C5 position. This group acts as a potent electrophile, analogous to a benzylic halide, making it an ideal substrate for a host of modern catalytic cross-coupling reactions. This guide provides detailed application notes and protocols for the catalytic functionalization of this key intermediate, focusing on robust and scalable methods for carbon-carbon and carbon-nitrogen bond formation.
Core Principle: The Chloromethyl Group as a Cross-Coupling Handle
The primary driver for the catalytic functionalization of this compound is the high reactivity of the C-Cl bond within the chloromethyl moiety. Unlike the more inert C-Cl bonds on an unactivated aromatic or heteroaromatic ring, this bond is readily susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0) complexes. This facile activation initiates the catalytic cycles of several powerful cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular fragments.
The workflow below illustrates the central role of this intermediate in accessing a variety of functionalized thiazole derivatives through different catalytic pathways.
Application Note 1: Suzuki-Miyaura Coupling for Arylmethylation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp³) bonds.[8][9] By coupling this compound with a diverse range of aryl or heteroaryl boronic acids, researchers can readily synthesize libraries of 5-(arylmethyl)-4-methylthiazoles.
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle. A Pd(0) species, typically generated in situ, undergoes oxidative addition into the C-Cl bond of the chloromethyl group. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form an organopalladium(II) intermediate. Reductive elimination from this intermediate yields the desired C-C coupled product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.
Protocol: Synthesis of 5-(4-Methoxybenzyl)-4-methyl-1,3-thiazole
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of activated chlorides.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the toluene and water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source effective for many cross-couplings. |
| Ligand | PPh₃ (from catalyst) | Provides sufficient stability to the catalyst for this reactive substrate. |
| Base | K₂CO₃ | Essential for activating the boronic acid for the transmetalation step. |
| Solvent | Toluene/H₂O | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | Reflux | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with halides.[11] Applying this reaction to this compound provides a direct route to a wide array of secondary and tertiary amines, which are privileged structures in medicinal chemistry.
Causality and Mechanistic Insight
Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond. The resulting Pd(II)-chloride complex then undergoes coordination with the amine substrate. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired 5-(aminomethyl)-4-methylthiazole product and regenerates the Pd(0) catalyst.[12] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial for promoting the reductive elimination of the C-N bond, especially with less reactive amines.
Protocol: Synthesis of N-((4-methyl-1,3-thiazol-5-yl)methyl)aniline
This protocol is based on state-of-the-art methods for the amination of aryl chlorides.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add the toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active and versatile catalytic system for C-N bond formation. |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene | Anhydrous, non-protic solvent is critical for reaction success. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and strong base are sensitive to oxygen and moisture. |
Application Note 3: Copper-Free Sonogashira Coupling
The Sonogashira reaction provides a powerful means to install alkyne functionalities, which are versatile handles for further synthetic transformations (e.g., click chemistry) or can be key pharmacophores themselves.[14][15] The copper-free variant is often preferred in pharmaceutical development to avoid potential copper contamination of the final product.
Causality and Mechanistic Insight
In the copper-free Sonogashira coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Cl bond. The terminal alkyne, activated by a base, then coordinates to the Pd(II) center. A deprotonation/reductive elimination sequence yields the alkynylated product and regenerates the Pd(0) catalyst.[16] The absence of a copper co-catalyst necessitates a highly efficient palladium catalytic system and often a suitable base to facilitate the deprotonation of the alkyne.
Protocol: Synthesis of 4-methyl-5-(3-phenylprop-2-yn-1-yl)-1,3-thiazole
This protocol is adapted from established methods for the coupling of activated halides with terminal alkynes.[14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and a scavenger for the HCl generated. |
| Solvent | THF | A good aprotic solvent for dissolving the reactants. |
| Additives | None (Copper-Free) | Avoids copper contamination and simplifies purification. |
References
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Alonso, G., Alvarez‐Ibarra, C., Orellana, G., & Quiroga, M. L. (1989). Synthesis of 5‐Aryl‐ and 5‐Alkyl‐4‐Ethoxycarbonyl‐2‐Methylthio‐1,3‐Thiazoles from Dimethyl N‐(Ethoxy‐Carbonylmethyl)Iminodithiocarbonate and Dithioesters. Bulletin Des Sociétés Chimiques Belges, 98(3), 215–220. Available at: [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
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Kumar, R., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. Available at: [Link]
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Geronikaki, A., et al. (2008). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Semantic Scholar. Available at: [Link]
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Faucher, N., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
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Abedi, V., et al. (2014). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. ResearchGate. Available at: [Link]
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Reddy, G. S. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
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Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. Available at: [Link]
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Thomas, C. J., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Available at: [Link]
-
Aniskin, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]
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Sharma, V., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. Available at: [Link]
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Emami, S., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. Available at: [Link]
-
Dailey, A., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Reddy, V. P. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Shi, Q., et al. (2017). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). PubMed. Available at: [Link]
-
Bruno, N. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
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Wencel-Delord, J., & Glorius, F. (2013). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]
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Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Semantic Scholar. Available at: [Link]
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Narasimhamurthy, K. H., et al. (2012). Scheme 2. Proposed reaction mechanism for the modified Sonogashira... ResearchGate. Available at: [Link]
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PubChem. (n.d.). This compound. NIH. Available at: [Link]
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Bogdanov, N. G., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]
-
Ananikov, V. P., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
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Narasimhamurthy, K. H., et al. (2012). Proposed reaction mechanism for the modified Sonogashira... ResearchGate. Available at: [Link]
-
Aniskin, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)thiazole. NIH. Available at: [Link]
-
Ali, M. A., et al. (2021). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. OUCI. Available at: [Link]
-
Basak, S., et al. (2021). Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. PubMed. Available at: [Link]
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Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. NIH. Available at: [Link]
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Greener Pathways for the Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Derivatives: A Guide for Modern Drug Discovery
Introduction: The Significance of 5-(Chloromethyl)-4-methyl-1,3-thiazole and the Imperative for Green Synthesis
The this compound scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral components of numerous pharmacologically active molecules, valued for their diverse biological activities. The inherent reactivity of the chloromethyl group provides a versatile handle for synthetic transformations, allowing for the facile introduction of the thiazole moiety into complex molecular architectures. However, traditional synthetic routes to these valuable compounds often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.
In an era of increasing environmental consciousness and regulatory scrutiny, the adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of this compound derivatives. By focusing on methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances, we aim to empower the scientific community to develop more sustainable and efficient synthetic strategies without compromising on yield or purity.
Core Principles of Green Chemistry in Thiazole Synthesis
The synthesis of this compound derivatives can be made significantly greener by focusing on several key areas of the classic Hantzsch thiazole synthesis, a fundamental reaction involving the condensation of an α-haloketone with a thioamide.
dot
Caption: A comparison of conventional and green Hantzsch thiazole synthesis workflows.
The primary green chemistry approaches applicable to the synthesis of this compound derivatives include:
-
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with water, polyethylene glycol (PEG), deep eutectic solvents (DESs), or employing solvent-free conditions.[1]
-
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound assistance to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating.[2][3]
-
Catalysis: Employing recyclable and environmentally benign catalysts to enhance reaction efficiency and facilitate easier product purification.[1][2]
-
One-Pot Syntheses: Designing multi-component reactions where reactants are converted to the final product in a single step, minimizing intermediate isolation and reducing solvent usage and waste generation.[2][4]
Application Notes and Protocols
Microwave-Assisted Hantzsch Synthesis in Green Solvents
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that often leads to dramatically reduced reaction times and increased yields.[3]
Causality Behind Experimental Choices: The use of microwave irradiation directly addresses the high energy consumption and long reaction times associated with conventional reflux heating. Polar solvents, such as ethanol-water mixtures or PEG, are particularly effective in microwave synthesis as they efficiently absorb microwave energy, leading to rapid localized heating. This targeted heating can enhance reaction rates and, in some cases, alter reaction pathways to favor the desired product.
Protocol 1: Microwave-Assisted Synthesis of this compound in Ethanol:Water
-
Starting Materials:
-
1,3-Dichloro-2-butanone (α-haloketone)
-
Thioacetamide (thioamide)
-
-
Solvent: Ethanol:Water (1:1)
-
Apparatus: A dedicated microwave synthesizer.
Step-by-Step Methodology:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1,3-dichloro-2-butanone (1 mmol).
-
Add thioacetamide (1.1 mmol) to the vial.
-
Add 4 mL of a 1:1 ethanol:water mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 150 W for 10-20 minutes. The reaction temperature should be monitored and maintained around 100-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Ethanol Reflux) | Microwave-Assisted (Ethanol:Water) | Reference(s) |
| Reaction Time | 6-12 hours | 10-20 minutes | [3] |
| Yield | 60-75% | 85-95% | [3] |
| Energy Consumption | High | Low | |
| Solvent Waste | Moderate | Reduced |
Ultrasound-Assisted Hantzsch Synthesis
Ultrasonic irradiation provides an alternative green energy source that promotes chemical reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.
Causality Behind Experimental Choices: Ultrasound-assisted synthesis can often be conducted at lower bulk temperatures than conventional heating, reducing the formation of side products and energy consumption. The mechanical effects of cavitation also enhance mass transfer, which can be particularly beneficial in heterogeneous reaction mixtures.
Protocol 2: Ultrasound-Assisted Synthesis of this compound
-
Starting Materials:
-
1,3-Dichloro-2-butanone
-
Thioacetamide
-
-
Solvent: Ethanol or aqueous ethanol
-
Apparatus: An ultrasonic bath or probe sonicator.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1,3-dichloro-2-butanone (1 mmol) and thioacetamide (1.1 mmol) in 10 mL of ethanol.
-
Place the flask in an ultrasonic bath maintained at a temperature of 40-50 °C.
-
Irradiate the mixture with ultrasound for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the flask from the ultrasonic bath and cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify by recrystallization.
Data Presentation: Comparison of Heating Methods
| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis | Reference(s) |
| Reaction Time | 6-12 hours | 1-2 hours | [2] |
| Yield | 60-75% | 80-90% | [2] |
| Temperature | Reflux (e.g., ~78 °C for ethanol) | 40-50 °C |
One-Pot Synthesis Using a Recyclable Catalyst
One-pot, multi-component reactions are a hallmark of green chemistry, as they significantly reduce the number of synthetic steps, minimize waste from intermediate purifications, and save time and resources. The use of a recyclable heterogeneous catalyst further enhances the green credentials of the synthesis.
dot
Caption: A streamlined workflow for a green, one-pot synthesis of thiazole derivatives.
Causality Behind Experimental Choices: Silica-supported catalysts, such as silica-supported tungstosilisic acid, offer high catalytic activity and can be easily recovered by simple filtration, allowing for their reuse in subsequent reactions.[2] This minimizes catalyst waste and cost. Conducting the reaction in an environmentally benign solvent like an ethanol/water mixture further improves the green profile of the synthesis.
Protocol 3: One-Pot Synthesis using a Recyclable Silica-Supported Catalyst
-
Starting Materials:
-
1,3-Dichloro-2-butanone
-
Thioacetamide
-
-
Catalyst: Silica-supported tungstosilisic acid (SiW/SiO₂)
-
Solvent: Ethanol:Water (1:1)
Step-by-Step Methodology:
-
To a mixture of 1,3-dichloro-2-butanone (1 mmol) and thioacetamide (1 mmol) in 5 mL of ethanol/water (1:1), add the silica-supported tungstosilisic acid catalyst (e.g., 15 mol%).
-
The reaction mixture can be either refluxed under conventional heating for 2-3 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude product is then purified by recrystallization.
Conclusion: Embracing a Sustainable Future for Thiazole Synthesis
The green chemistry approaches outlined in this guide offer significant advantages over traditional methods for the synthesis of this compound derivatives. By embracing microwave-assisted synthesis, ultrasonic irradiation, and one-pot catalytic systems, researchers can dramatically reduce reaction times, improve yields, lower energy consumption, and minimize the use of hazardous solvents. These methodologies not only contribute to a safer and more sustainable laboratory environment but also align with the growing demand for environmentally responsible practices in the pharmaceutical and chemical industries. The adoption of these green protocols will undoubtedly accelerate the discovery and development of novel thiazole-based therapeutics in a more efficient and eco-friendly manner.
References
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4479. [Link]
-
Verma, R. K., & Kumar, S. (2021). Green solvents for eco-friendly synthesis of bioactive heterocycles. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 393-470). Elsevier. [Link]
Sources
- 1. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Welcome to the technical support resource for the synthesis of 5-(chloromethyl)-4-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthetic process. The insights provided herein are based on established chemical principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis for this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the Hantzsch synthesis of this specific thiazole derivative often stem from several critical factors. A systematic approach to troubleshooting is recommended.[1]
Underlying Causality: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[2][3][4] For the target molecule, this typically involves the reaction of 1-chloro-3-oxobutane (or a related α-haloketone) with thioacetamide. The efficiency of this reaction is highly dependent on reaction kinetics and the stability of intermediates.
Troubleshooting & Optimization Strategies:
-
Purity of Starting Materials: Impurities in either the α-haloketone or thioacetamide are a primary source of side reactions that consume reactants and lower the yield.[1] It is crucial to use high-purity starting materials.
-
Reaction Temperature: While some Hantzsch syntheses proceed at room temperature, this particular reaction may require heating to achieve a reasonable rate and yield.[1] A gradual increase in temperature, for instance to 50-60 °C, can significantly improve the conversion rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid decomposition at elevated temperatures.
-
Solvent Selection: The choice of solvent is critical.[1] Ethanol is a commonly used solvent, but its polarity might not be optimal in all cases.[5][6] A solvent screening, including options like methanol or even aprotic solvents like DMF (in specific cases), could reveal a more suitable medium for the reaction.[1]
-
Stoichiometry: Ensure the stoichiometry of the reactants is accurate. While a 1:1 molar ratio is theoretically required, a slight excess of the thioamide can sometimes compensate for any degradation and drive the reaction to completion.
Q2: I'm observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is this substance and how can I prevent its formation?
A2: The formation of dark, polymeric, or tarry substances is a common issue in Hantzsch thiazole synthesis, often due to self-condensation or decomposition of the starting materials under the reaction conditions.
Underlying Causality: The α-haloketone starting material, 1-chloro-3-oxobutane, can be unstable and prone to self-condensation, especially in the presence of heat or trace amounts of acid or base. Similarly, thioacetamide can decompose over time. These side reactions compete with the desired thiazole ring formation.
Mitigation Strategies:
-
Freshly Prepared or Purified Reactants: Use freshly distilled or purified 1-chloro-3-oxobutane and high-purity thioacetamide to minimize impurities that can catalyze polymerization.
-
Controlled Addition of Reactants: Adding the α-haloketone slowly to the solution of thioacetamide can help to maintain a low concentration of the ketone, favoring the bimolecular reaction with the thioamide over self-condensation.
-
Temperature Control: Avoid excessive heating. While some heat may be necessary, prolonged exposure to high temperatures can accelerate the decomposition of reactants and intermediates. As mentioned, careful monitoring with TLC is key.
-
pH Control: The reaction is sensitive to pH. Strongly acidic or basic conditions can promote side reactions. Maintaining a near-neutral pH is generally advisable for this synthesis.
Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the possible isomers and how can I improve the regioselectivity of the reaction?
A3: A potential side reaction in the synthesis of this compound is the formation of the isomeric product, 4-(chloromethyl)-5-methyl-1,3-thiazole.
Underlying Causality: The regioselectivity of the Hantzsch synthesis is determined by which nitrogen of the thioamide attacks which carbonyl carbon of an unsymmetrical α-haloketone. While the reaction with 1-chloro-3-oxobutane and thioacetamide is generally expected to yield the desired 5-(chloromethyl)-4-methyl isomer, variations in reaction conditions can influence the outcome.
Strategies to Enhance Regioselectivity and Isomer Separation:
-
Choice of α-Haloketone: The structure of the α-haloketone is a key determinant of regioselectivity. While you are targeting a specific isomer, being aware of the potential for the other to form is important for purification.
-
Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) can resolve the two isomers.
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method. This relies on differences in the solubility of the isomers in a particular solvent.
-
| Potential Isomeric Impurity | Structure | Distinguishing Feature |
| 4-(chloromethyl)-5-methyl-1,3-thiazole | A thiazole ring with a chloromethyl group at the 4-position and a methyl group at the 5-position. | Different substitution pattern on the thiazole ring. |
Q4: I am considering a two-step synthesis involving the formation of 5-(hydroxymethyl)-4-methyl-1,3-thiazole followed by chlorination. What are the potential side reactions in the chlorination step?
A4: This is a viable alternative synthetic route. However, the chlorination of 5-(hydroxymethyl)-4-methyl-1,3-thiazole using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can lead to several side reactions.
Underlying Causality: The thiazole ring is susceptible to electrophilic attack, and the conditions used for chlorination can sometimes lead to undesired reactions on the ring itself, in addition to the intended conversion of the hydroxyl group.
Common Side Reactions and Prevention:
-
Ring Chlorination: Aggressive chlorinating agents or harsh reaction conditions can lead to chlorination at the C2 position of the thiazole ring.
-
Prevention: Use milder chlorinating agents or carefully control the reaction temperature and stoichiometry. For example, using thionyl chloride at low temperatures (e.g., 0 °C) can favor the desired substitution at the hydroxymethyl group.
-
-
Formation of Dimeric Ethers: Under certain conditions, particularly if the reaction is not driven to completion, the starting alcohol can react with the product to form a dimeric ether.
-
Prevention: Ensure a sufficient excess of the chlorinating agent is used to completely convert the alcohol to the chloride.
-
-
Decomposition: Thiazole rings can be sensitive to strong acids generated in situ during chlorination with reagents like thionyl chloride.
-
Prevention: The reaction can be performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the generated HCl and minimize acid-catalyzed decomposition.
-
Experimental Workflow: Hantzsch Synthesis of this compound
This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required based on laboratory conditions and reactant purity.
Materials:
-
1-chloro-3-oxobutane
-
Thioacetamide
-
Ethanol (absolute)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
With stirring, add 1-chloro-3-oxobutane (1.0 equivalent) to the solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Logical Relationship Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem.
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- CUTM Courseware. (n.d.). Thiazole. CUTM Courseware.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
Sources
Navigating the Purification of 5-(Chloromethyl)-4-methyl-1,3-thiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5-(Chloromethyl)-4-methyl-1,3-thiazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this critical synthetic intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
I. Understanding the Molecule and Its Challenges
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its purification, however, can be challenging due to potential impurities from its synthesis, most commonly the Hantzsch thiazole synthesis, and the inherent reactivity of the chloromethyl group. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section directly addresses specific problems you may encounter during the purification of this compound.
Question: My final product purity is low after synthesis. What are the likely impurities?
Answer: Low purity is often due to side products from the Hantzsch synthesis, which typically involves the reaction of an α-haloketone (e.g., 1-chloro-2-butanone) and a thioamide (e.g., thioformamide). The most common impurities include:
-
Unreacted Starting Materials: Residual 1-chloro-2-butanone or thioformamide.
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield the isomeric 2-imino-2,3-dihydrothiazole in addition to the desired 2-aminothiazole intermediate (if using thiourea)[1].
-
Polymerization Products: The reactive nature of the starting materials and product can lead to the formation of polymeric tars.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative, especially during aqueous workups or if moisture is present in solvents.
Question: I am struggling with "oiling out" during recrystallization. How can I obtain crystalline material?
Answer: "Oiling out," where the compound separates as a liquid instead of crystals, is a common issue. Here are several strategies to overcome this:
-
Solvent Selection is Key: The choice of solvent is critical. For thiazole derivatives, common solvent systems for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane[1]. Start with a solvent in which your compound is soluble when hot but sparingly soluble when cold. For the hydrochloride salt of a similar compound, 2-amino-4-(chloromethyl)thiazole, ethanol has been used successfully for crystallization.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure product into the cooled solution to induce crystallization.
-
Solvent Polarity Adjustment: If you are using a solvent mixture (e.g., ethyl acetate/hexane), you may have too much of the "good" solvent (ethyl acetate). Try adding a small amount of the "poor" solvent (hexane) to the cooled, supersaturated solution to decrease the overall solubility and promote crystallization.
Question: My compound seems to be degrading during column chromatography. How can I minimize this?
Answer: Degradation on silica gel can be a significant problem, especially for reactive compounds like this compound. The acidic nature of silica gel can promote decomposition or hydrolysis of the chloromethyl group.
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent). This is particularly important if your compound is base-sensitive.
-
Solvent Choice: Use non-protic solvents for your mobile phase if possible. A common starting point for the purification of thiazole derivatives is a mixture of ethyl acetate and hexane[2]. For this compound, a mobile phase of ethyl acetate/hexane (1:3) has been reported to be effective for thin-layer chromatography (TLC) and can be adapted for column chromatography[2].
-
Speed is Essential: Do not let the compound sit on the column for an extended period. Use flash chromatography with sufficient pressure to ensure a reasonably fast elution.
-
Alternative Stationary Phases: If degradation on silica persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to monitor my reaction and purification?
A1: A good starting point for developing a TLC solvent system for this compound is a mixture of ethyl acetate and hexane. A ratio of 1:3 (ethyl acetate:hexane) has been shown to be effective[2]. You can adjust the polarity by increasing the proportion of ethyl acetate to increase the Rf value or increasing the hexane proportion to decrease it.
Q2: How can I remove unreacted thioformamide from my crude product?
A2: Thioformamide is relatively polar and can often be removed by washing the crude product with water during the workup. If it persists, it can typically be separated from the less polar product by column chromatography.
Q3: Is this compound stable to aqueous workups?
A3: The chloromethyl group is susceptible to hydrolysis, which can be accelerated by both acidic and basic conditions, as well as elevated temperatures[3]. It is advisable to perform aqueous workups at or below room temperature and to minimize the time the compound is in contact with the aqueous phase. If possible, use a saturated sodium bicarbonate solution for neutralization to avoid strongly basic conditions.
Q4: What are the key parameters to control during the Hantzsch synthesis to minimize impurities?
A4: To minimize impurities during the Hantzsch synthesis, consider the following:
-
Stoichiometry: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone.
-
Temperature: Control the reaction temperature carefully. Exothermic reactions can lead to the formation of side products and polymers.
-
pH: The reaction is often carried out under neutral or slightly acidic conditions. Strongly acidic conditions can promote the formation of the isomeric 2-imino-2,3-dihydrothiazole[1].
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (start with 1:3 ethyl acetate/hexane)[2].
-
Visualize the spots under a UV lamp (254 nm). The desired product should appear as a distinct spot. Identify the spots corresponding to impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined experimentally on a small scale.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, or ethyl acetate/hexane)[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount of the crude product (20-30 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization (Scale-up):
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
V. Data Summary and Visualization
Table 1: Recommended Starting Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Reference |
| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:3 v/v) | [2] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of 5% to 20% Ethyl Acetate in Hexane | [4] |
Diagram 1: General Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
Diagram 2: Troubleshooting "Oiling Out" During Recrystallization
Caption: A decision-making flowchart for troubleshooting the "oiling out" phenomenon.
VI. References
-
Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 6). 5.4: Hydrolysis Reactions. Retrieved from [Link]
Sources
Hantzsch Thiazole Synthesis: A Technical Support Guide for Yield Optimization
Welcome to the technical support center for the Hantzsch synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this foundational heterocyclic reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the Hantzsch synthesis, providing explanations and actionable solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
Question: My Hantzsch reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer:
Low yields in the Hantzsch synthesis, a cornerstone reaction for preparing thiazoles from α-haloketones and thioamides, can be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
1.1. Purity of Starting Materials and Solvents:
The integrity of your reactants is paramount. Impurities present in the α-haloketone or thioamide can engage in unwanted side reactions, which not only consume your starting materials but also complicate the purification of your target thiazole.[1] The presence of water can also be detrimental in certain instances, so employing anhydrous solvents is often a good practice.[1] For example, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, a reaction that can significantly diminish your yield.[1]
-
Self-Validation Protocol:
-
Verify Purity: Before starting your reaction, confirm the purity of your α-haloketone and thioamide using techniques like Nuclear Magnetic Resonance (NMR) or by checking the melting point.
-
Fresh is Best: Use freshly purified starting materials whenever possible. 2-Aminothiophenol, for instance, is known to oxidize, forming a yellow disulfide dimer precipitate which is a visual indicator of degradation.[1]
-
1.2. Reaction Conditions: Temperature, Solvent, and Time:
The interplay between temperature, solvent, and reaction duration is critical for success.
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[2] For instance, the reaction between 2-bromoacetophenone and thiourea in methanol is effectively carried out by heating at 100°C for 30 minutes.[2][3] If you are not observing product formation at room temperature, a moderate increase in heat may be necessary. However, be cautious, as excessive heat can encourage the formation of side products and lead to decomposition.[4]
-
Solvent Choice: The solvent has a profound impact on both the reaction rate and the final yield. The ideal solvent will depend on the specific substrates being used. Alcohols such as ethanol and methanol are commonly employed.[2] However, for some multi-component variations of the Hantzsch synthesis, solvents like 1-butanol, 2-propanol, and even water have proven effective.[1][5] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[1]
-
Reaction Time: It is essential to monitor the progress of your reaction. Insufficient reaction time will lead to incomplete conversion of starting materials, while excessively long reaction times can result in the formation of degradation products.[4] Thin Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of starting materials and the formation of the product in real-time.[1]
1.3. The Role of Catalysts:
While the traditional Hantzsch synthesis may not necessitate a catalyst, modern iterations often incorporate one to enhance efficiency. For example, silica-supported tungstosilisic acid has been demonstrated to produce high yields, in the range of 79-90%.[2][6] If you are employing a catalyst, ensure it is active and used in the appropriate stoichiometric amount.
Experimental Workflow: A General Optimization Strategy
Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of my desired thiazole. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a frequent challenge in the Hantzsch synthesis and is often indicative of competing reaction pathways.
2.1. Isomeric Impurity: The 2-Imino-2,3-dihydrothiazole
A well-documented side reaction, particularly when using N-monosubstituted thioureas, is the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole.[4][7] The regioselectivity of the cyclization step is highly dependent on the pH of the reaction medium.[4]
-
Controlling Regioselectivity:
-
Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, it is recommended to perform the reaction in a neutral or slightly basic medium.[4] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help to minimize the formation of the imino isomer.[4]
-
Acidic Conditions: Conversely, conducting the reaction under strongly acidic conditions, such as in a mixture of 10M HCl and ethanol, has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[7]
-
2.2. Other Condensation Byproducts:
The formation of bis-thiazoles or other condensation byproducts can also occur, especially if the stoichiometry of the reactants is not carefully controlled.[1]
-
Minimizing Byproducts:
-
Stoichiometry: Ensure the correct molar ratios of your reactants.
-
Temperature Control: As mentioned previously, excessive heat can promote side reactions.[4]
-
Reaction Monitoring: Use TLC to monitor the reaction and stop it once the formation of the desired product is maximized, before significant byproduct formation occurs.[4]
-
Visualizing the Mechanistic Branch Point
Caption: The influence of pH on the cyclization pathway in the Hantzsch synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects and underlying principles of the Hantzsch thiazole synthesis.
Q1: How does microwave irradiation improve the Hantzsch synthesis?
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction.[8][9] The primary advantages include significantly reduced reaction times (often from hours to minutes), and in many cases, higher yields compared to conventional heating methods.[8] The pure products are often obtained with simpler purification procedures.[8] For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives under microwave irradiation at 90°C was complete in 30 minutes with yields up to 95%, whereas conventional heating required 8 hours and resulted in lower yields.[8]
Q2: What is a typical work-up procedure for isolating the thiazole product?
A common and effective work-up procedure involves precipitating the product from the reaction mixture.[3]
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Neutralization and Precipitation: Pour the reaction mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate (Na₂CO₃).[3] This neutralizes any acidic byproducts and often causes the less soluble thiazole product to precipitate out of the solution.
-
Isolation: The precipitated solid can then be collected by vacuum filtration.[3]
-
Washing: The filter cake should be washed with water to remove any remaining inorganic salts.[1]
-
Drying: The collected solid is then air-dried to obtain the final product.[1][3]
Q3: Can you provide a summary of reaction conditions that have been shown to be effective?
The optimal reaction conditions are highly dependent on the specific substrates. However, the following table summarizes some reported conditions for various Hantzsch syntheses.
| α-Haloketone Substrate | Thioamide Substrate | Solvent(s) | Temperature (°C) | Time | Yield (%) | Catalyst | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 30 min | High | None | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Ethanol/Water (1:1) | Reflux | 3.5 h | 87 | Silica Supported Tungstosilisic Acid | [6] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 (Microwave) | 30 min | 95 | None | [8] |
| Substituted Phenacyl Bromides | Thiosemicarbazide & Aryl Ketones | Solvent-free | 300W (Microwave) | 30-175 s | Good | None | [10] |
Q4: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a well-established multi-step pathway.[3][11]
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is an SN2 reaction that displaces the halide ion and forms a thioether intermediate.[3]
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[3]
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) to form the stable, aromatic thiazole ring.[3]
Visualizing the Core Mechanism
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein European Polymer Journal. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. [Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 5-(Chloromethyl)-4-methyl-1,3-thiazole in substitution reactions
Welcome to the technical support guide for 5-(Chloromethyl)-4-methyl-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. We understand that its unique electronic properties can sometimes lead to challenges in synthetic protocols, particularly in nucleophilic substitution reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during substitution reactions with this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: Why is my nucleophilic substitution reaction with this compound failing or resulting in low yields?
A1: The perceived low reactivity of this compound is a common challenge that stems from the electronic nature of the thiazole ring itself. While the chloromethyl group is typically a good electrophile for SN2 reactions, the thiazole nucleus introduces competing electronic effects.
-
Electronic Properties of the Thiazole Ring: The thiazole ring is an electron-rich aromatic system. However, the nitrogen atom has an inductive electron-withdrawing effect, while the sulfur atom can donate electron density. This complex interplay can influence the electron density at the 5-position, affecting the adjacent chloromethyl group's reactivity. The presence of the chloromethyl group makes this compound a versatile building block for various chemical transformations through nucleophilic substitution.[1][2]
-
Leaving Group Ability: While chloride is a reasonably good leaving group, its effectiveness is highly dependent on the reaction conditions.[3][4] In situations where the nucleophile is weak or sterically hindered, the activation energy for displacing the chloride may be too high, leading to slow or incomplete reactions.
-
Positional Isomerism: It's important to note that positional isomers of chloromethyl thiazoles exhibit distinct reactivities.[1] The electronic environment at the 5-position of the 4-methyl-1,3-thiazole ring dictates the specific reactivity profile you are observing.
Q2: My reaction is sluggish. How can I optimize conditions to drive the substitution to completion?
A2: Optimizing your reaction conditions is critical. A systematic approach to evaluating each parameter—solvent, base, temperature, and nucleophile—will significantly improve your outcomes. The following troubleshooting workflow can guide your optimization process.
dot
Caption: Troubleshooting workflow for substitution reactions.
-
Solvent Selection: For SN2 reactions, polar aprotic solvents are generally superior. Protic solvents (like ethanol or water) can form a "solvent cage" around the nucleophile through hydrogen bonding, decreasing its effective nucleophilicity.[3][5]
-
Recommendation: Switch to solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (ACN) . These solvents solvate the cation but leave the anionic nucleophile relatively free to attack the electrophilic carbon.
-
-
Choice of Base: If your nucleophile requires deprotonation (e.g., a thiol or phenol), the choice of base is critical. Strong, nucleophilic bases (like NaOH or NaOEt) can compete with your primary nucleophile, leading to side products.
-
Recommendation: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . The "softer" cesium cation can also improve reactivity in some cases. For sensitive substrates, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be preferable.
-
-
Temperature and Reaction Time: Many substitution reactions involving this substrate require thermal energy to overcome the activation barrier.
-
Recommendation: If your reaction is slow at room temperature, gradually increase the heat to 60-100 °C . Always monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
-
Q3: I've tried optimizing conditions, but the reactivity is still too low. Is there a way to make the substrate more reactive?
A3: Absolutely. If optimizing the reaction conditions is insufficient, the next logical step is to enhance the leaving group. The most common and effective strategy for this is the Finkelstein reaction , which involves converting the alkyl chloride to a more reactive alkyl iodide.
-
Why Iodide is a Better Leaving Group: Iodide (I⁻) is an excellent leaving group because it is a very weak base, making it stable on its own after dissociation.[4][6] The C-I bond is weaker and longer than the C-Cl bond, making it easier to break during the nucleophilic attack.
-
Mechanism: This is a classic equilibrium-driven SN2 reaction. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not. According to Le Châtelier's principle, the precipitation of NaCl drives the reaction forward, leading to a high conversion to the alkyl iodide.
See Protocol 2 for a detailed experimental procedure.
dot
Caption: Reaction pathways for functionalization.
Q4: Can I convert the corresponding alcohol, 5-(hydroxymethyl)-4-methyl-1,3-thiazole, to a better leaving group?
A4: Yes, this is an excellent alternative synthetic strategy if you are starting from or can easily access the alcohol analog. Alcohols are poor leaving groups because hydroxide (HO⁻) is a strong base.[7] Converting the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms it into an excellent leaving group.
-
Why Sulfonates are Excellent Leaving Groups: Tosylates and mesylates are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively). Their negative charge is highly stabilized by resonance, making them very weak bases and, consequently, excellent leaving groups.[8]
-
Procedure: The alcohol is typically treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This conversion proceeds with retention of stereochemistry at the carbon center.[7] The resulting tosylate or mesylate is highly reactive towards a wide range of nucleophiles.
Quantitative Data & Parameter Summary
The table below summarizes the key experimental parameters and our recommendations for overcoming low reactivity.
| Parameter | Standard Approach (Often Fails) | Recommended Optimization | Rationale |
| Solvent | Protic (e.g., Ethanol, Methanol) | Polar Aprotic (e.g., DMF, DMSO, ACN) | Protic solvents solvate and deactivate the nucleophile through hydrogen bonding.[3] |
| Base | Strong, Nucleophilic (e.g., NaOH, NaOMe) | Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DBU) | Avoids competitive side reactions where the base acts as the nucleophile. |
| Temperature | Room Temperature (20-25 °C) | Elevated (60-100 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Leaving Group | Chloride (-Cl) | Iodide (-I) via Finkelstein Reaction | Iodide is a larger, more polarizable, and weaker base, making it a superior leaving group.[6] |
Experimental Protocols
Protocol 1: General Procedure for Optimized Nucleophilic Substitution
This protocol is a starting point for the reaction of this compound with a generic nucleophile (Nu-H) requiring a base.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.0 equivalent) in a minimum amount of DMF.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Finkelstein Reaction for Conversion to 5-(Iodomethyl)-4-methyl-1,3-thiazole
This protocol details the conversion of the chloride to the more reactive iodide.
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and sodium iodide (NaI, 2.0-3.0 equivalents).
-
Solvent: Add anhydrous acetone. The amount should be sufficient to dissolve the NaI and substrate.
-
Reaction: Heat the mixture to reflux (approx. 56 °C). A white precipitate of NaCl should begin to form.
-
Monitoring: Monitor the reaction by TLC. The product, 5-(iodomethyl)-4-methyl-1,3-thiazole, will have a different Rf value than the starting material. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling, filter the reaction mixture to remove the precipitated NaCl. Wash the solid with a small amount of cold acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 5-(iodomethyl)-4-methyl-1,3-thiazole is often used directly in the next step without further purification. If necessary, it can be purified, but be aware of its potential instability to light and heat.
References
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 5-substituted thiazoles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
YouTube. (2016, April 28). Leaving Group Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
Quora. (2018, October 4). Which is a major factor which decide the reactivity of alkyl halides? Retrieved from [Link]
-
Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group? Retrieved from [Link]
-
YouTube. (2012, June 24). How to Make OH into a Good Leaving Group. Retrieved from [Link]
-
YouTube. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing dimer formation in reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole
Technical Support Center: 5-(Chloromethyl)-4-methyl-1,3-thiazole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, with a primary focus on preventing the undesired formation of dimers and other side products in your synthetic routes. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction with this compound. Could this be a dimer, and why is it forming?
A1: Yes, it is highly probable that you are observing dimer formation. this compound is a reactive alkylating agent. The chloromethyl group is susceptible to nucleophilic attack. Dimerization typically occurs when one molecule of this compound acts as the electrophile, and another molecule, or a derivative in the reaction mixture, acts as a nucleophile.
Causality of Dimer Formation:
The primary mechanism is an SN2 reaction where a nucleophilic species attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The challenge arises when your intended nucleophile has competition.
-
Self-Condensation: Under basic conditions, unintended deprotonation of the methyl group at the 4-position can potentially lead to a nucleophilic species that reacts with another molecule of the starting material.
-
Reaction with Product: If your desired product still possesses nucleophilic sites, it can react with the starting material, leading to oligomeric side products.
-
Presence of Strong Bases: Strong bases can deprotonate other species in the reaction mixture, creating unintended nucleophiles that can initiate dimerization.
Q2: What are the critical reaction parameters I should control to minimize dimer formation when performing a nucleophilic substitution?
A2: Minimizing dimerization hinges on controlling the kinetics of the desired reaction versus the undesired side reaction. Several factors influence this balance:
-
Order of Addition: Slowly adding the this compound to a solution of your nucleophile is often the most effective strategy. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant desired nucleophile.[1]
-
Temperature: Lowering the reaction temperature can help control the rate of reaction and reduce the likelihood of side reactions.[1] While higher temperatures can favor SN1 and E1 reactions, they can also accelerate unwanted side reactions.[2]
-
Choice of Base: Use the weakest base necessary to deprotonate your nucleophile. Strong, sterically hindered bases may be less likely to interact directly with the electrophile. The choice of base can significantly influence the reaction outcome.
-
Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[3]
-
Polar Protic Solvents (e.g., Ethanol, Water): These can solvate the nucleophile, reducing its reactivity, and may favor SN1 pathways if a carbocation can be formed.[2][3]
-
-
Concentration: Working at higher dilutions can sometimes disfavor bimolecular side reactions like dimerization.
Table 1: General Guidance on Reaction Conditions to Minimize Dimerization
| Parameter | Recommended Condition to Minimize Dimer | Rationale |
| Order of Addition | Slow addition of electrophile to nucleophile | Maintains low concentration of the alkylating agent, favoring reaction with the intended nucleophile.[1] |
| Temperature | Low to moderate (e.g., 0 °C to room temperature) | Reduces the rate of competing side reactions.[1] |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Minimizes undesired deprotonation and side reactions. |
| Solvent | Polar aprotic (e.g., CH₃CN, DMF) | Enhances nucleophilicity for SN2 reactions.[3] |
| Concentration | Dilute conditions | Decreases the probability of intermolecular side reactions. |
Troubleshooting Guides & Protocols
Scenario 1: N-Alkylation of an Amine with this compound
Problem: Low yield of the desired N-alkylated product with significant dimer formation.
Analysis: The amine nucleophile is competing with another nucleophilic species. This could be the amine product reacting further or unreacted starting amine acting as a base to generate other nucleophiles.
Workflow Diagram: Optimized N-Alkylation Protocol
Caption: Optimized workflow for N-alkylation reactions.
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your amine nucleophile and a mild base (e.g., 1.1 equivalents of K₂CO₃ or Et₃N) in a suitable polar aprotic solvent like acetonitrile.[4]
-
Controlled Addition: In a separate flask, dissolve 1.0 equivalent of this compound in the same solvent.
-
Reaction: Cool the amine solution to 0 °C. Using a syringe pump or dropping funnel, add the solution of this compound dropwise to the stirred amine solution over 1-2 hours.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Scenario 2: S-Alkylation of a Thiol with this compound
Problem: Formation of disulfide byproduct from the thiol starting material alongside the dimer of the thiazole.
Analysis: Thiols are easily oxidized to disulfides, especially under basic conditions with trace oxygen. The thiolate anion is a potent nucleophile, but its concentration needs to be managed to prevent side reactions.
Reaction Pathway Diagram: Desired vs. Undesired Reactions
Caption: Competing reaction pathways in S-alkylation.
Troubleshooting Protocol:
-
Degas Solvents: Before use, thoroughly degas all solvents by bubbling nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.[1]
-
Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere.
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve the thiol in a degassed solvent. Add a base (e.g., NaH or K₂CO₃) and stir until deprotonation is complete (evolution of H₂ gas ceases with NaH).
-
Slow Addition: Add the solution of this compound dropwise at a low temperature (e.g., 0 °C).
-
Monitoring and Workup: Follow the procedure outlined in the N-alkylation protocol.
References
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]
-
Ma, D., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9375-9386. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
Sources
Stability of 5-(Chloromethyl)-4-methyl-1,3-thiazole under different reaction conditions
Welcome to the technical support center for 5-(Chloromethyl)-4-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile reagent. My aim is to combine established scientific principles with practical, field-proven insights to ensure the success of your experiments.
I. Introduction to this compound
This compound is a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its utility stems from the reactive chloromethyl group attached to the thiazole core, which allows for the facile introduction of the 4-methyl-1,3-thiazol-5-ylmethyl moiety into target molecules via nucleophilic substitution.[3] However, this reactivity also necessitates a thorough understanding of its stability under various experimental conditions to prevent degradation and ensure reproducible results.
This guide will address common questions and challenges encountered when working with this compound, providing both theoretical explanations and practical solutions.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5] For long-term storage, refrigeration at 2-8°C is advisable.[4] Avoid exposure to moisture and light to minimize potential degradation.
Q2: What is the expected stability of this compound in common laboratory solvents?
A2: The stability of this compound is highly dependent on the nature of the solvent.
-
Aprotic Solvents: In anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF), the compound is relatively stable, especially at room temperature or below. These solvents are recommended for conducting reactions involving nucleophilic substitution.[6][7]
-
Protic Solvents: Protic solvents like water, methanol, and ethanol can act as nucleophiles and react with the chloromethyl group, leading to solvolysis products. The rate of this reaction is influenced by temperature and the presence of acids or bases. If using protic solvents, it is best to use them at low temperatures and for short durations.
-
DMSO: While a polar aprotic solvent, dimethyl sulfoxide (DMSO) can promote the degradation of some thiazole derivatives, particularly aminothiazoles, even at room temperature over time.[8] It is advisable to use freshly prepared solutions in DMSO and to store them at low temperatures if immediate use is not possible.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the compound's stability is pH-dependent.
-
Acidic Conditions: While the thiazole ring itself is relatively stable in mild acidic conditions, strong acids can promote hydrolysis of the chloromethyl group, especially in the presence of water.[9]
-
Basic Conditions: Basic conditions significantly accelerate the rate of hydrolysis and reaction with other nucleophiles. Strong bases can also potentially lead to elimination reactions or degradation of the thiazole ring itself under harsh conditions. It is crucial to carefully control the stoichiometry of basic reagents in reactions.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway involves the nucleophilic displacement of the chloride ion. Depending on the reaction conditions, the following degradation products can be anticipated:
-
Hydrolysis Product: In the presence of water, 5-(hydroxymethyl)-4-methyl-1,3-thiazole will be formed.
-
Solvolysis Products: In alcoholic solvents, the corresponding ethers (e.g., 5-(methoxymethyl)-4-methyl-1,3-thiazole in methanol) will be generated.
-
Dimerization/Polymerization: Under certain conditions, especially with prolonged heating or in the presence of certain reagents, self-condensation or polymerization can occur.
Q5: What is the thermal stability of this compound? Should I be concerned about decomposition at elevated temperatures?
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in synthetic protocols.
Problem 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of your this compound by NMR or GC-MS before use. Ensure it has been stored correctly. |
| Suboptimal Reaction Conditions | - Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor SN2 reactions.[4] Protic solvents may lead to competing solvolysis. - Temperature: While heating can increase the reaction rate, it may also cause degradation. Try running the reaction at a lower temperature for a longer period. - Base: If a base is required, use a non-nucleophilic base (e.g., DBU, DIPEA) to avoid competition with your primary nucleophile. |
| Poor Nucleophilicity of the Reagent | The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider converting it to a more reactive form (e.g., deprotonation to form an anion). |
| Moisture in the Reaction | The presence of water can lead to the formation of the hydrolysis byproduct. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Solvent | As mentioned, protic solvents can react with the starting material. Switch to an anhydrous, aprotic solvent. |
| Over-alkylation of Nucleophile | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may get a mixture of mono- and di-alkylated products. Use a larger excess of the nucleophile to favor mono-alkylation or protect other reactive sites. |
| Thermal Degradation | If the reaction is run at a high temperature, you may be observing products from the decomposition of your starting material or desired product. Run the reaction at a lower temperature. |
| Reaction with Base | If a strong, nucleophilic base (e.g., NaOH, KOH) is used, it can compete with your intended nucleophile. Use a non-nucleophilic base. |
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents).
-
Dissolve the mixture in the anhydrous polar aprotic solvent.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-60°C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Workflow for Nucleophilic Substitution
Caption: Workflow for assessing hydrolytic stability.
V. Mechanistic Insights
The primary reactivity of this compound is governed by the susceptibility of the chloromethyl group to nucleophilic attack. This typically proceeds through an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents.
Diagram 3: SN2 Reaction Mechanism
Caption: Generalized SN2 mechanism with a nucleophile.
The choice of solvent can significantly influence the reaction pathway. Polar protic solvents can solvate the nucleophile, potentially reducing its reactivity, and may also promote an SN1-type mechanism by stabilizing the carbocation intermediate that would result from the departure of the chloride ion. [1][2]
VI. Conclusion
This compound is a valuable synthetic intermediate, but its successful application requires careful consideration of its stability. By understanding its reactivity towards various reagents and its behavior under different reaction conditions, researchers can minimize the formation of byproducts and optimize their synthetic protocols. This guide serves as a foundational resource, and it is always recommended to perform small-scale pilot reactions to determine the optimal conditions for your specific application.
VII. References
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
-
ResearchGate. Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. [Link]
-
Google Patents. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
-
Sersc.org. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]
-
National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. [Link]
-
MDPI. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. [Link]
-
Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 10. Buy this compound hydrochloride | 1301739-54-7 [smolecule.com]
Technical Support Center: Purification of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Welcome to the technical support center for 5-(chloromethyl)-4-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic intermediate. The purification of this compound is often non-trivial due to its reactivity and thermal sensitivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques, to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound. Each answer provides not just a solution, but the underlying scientific rationale to empower your experimental decisions.
Question 1: My crude product is a dark brown or black, viscous oil. What are the likely impurities causing this appearance?
Answer: A dark, oily appearance in crude this compound is common and typically indicates the presence of several types of impurities. The primary culprits are often:
-
Polymeric By-products: The chloromethyl group is highly reactive and can lead to self-condensation or polymerization under the reaction or workup conditions, especially if exposed to heat or certain nucleophiles. These higher molecular weight species are typically non-volatile and present as dark tars.
-
Thermal Decomposition Products: This thiazole derivative is known to be thermally sensitive.[1] Excessive temperatures during synthesis or solvent removal can cause decomposition, leading to a complex mixture of colored, often tarry, degradation products.
-
Residual Starting Materials and Reagents: Depending on the synthetic route (e.g., Hantzsch synthesis), colored impurities may arise from unreacted thioamides or α-haloketones, which may themselves be unstable under the reaction conditions.
-
Acidic Residues: Incomplete neutralization after an acid-catalyzed reaction can leave residual acid, which may promote degradation and color formation over time.
Identifying the major impurity class is the first step in selecting an appropriate purification strategy. A simple solubility test can be informative: polymeric materials will have very different solubility profiles compared to the target molecule.
Question 2: I am experiencing significant product decomposition and charring during vacuum distillation, resulting in very low yields. How can this be prevented?
Answer: This is a classic problem stemming from the compound's thermal instability. Standard vacuum distillation, even at reduced pressure, can expose the material to temperatures high enough to initiate decomposition.[1] To mitigate this, a multi-faceted approach is required:
-
Maximize Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure (<1 mmHg is ideal). This directly lowers the boiling point of the compound, reducing the required heat input. A patent for the related 2-chloro-5-(chloromethyl)thiazole notes distillation at pressures as low as 20 mmHg.[2]
-
Use a Stabilizer: For thermally sensitive compounds, adding a high-boiling stabilizer can suppress decomposition pathways. A patented method for a similar compound involves adding epoxidized soybean oil (5-20% by weight of the crude material) before distillation to act as an acid scavenger and thermal stabilizer.[1] This can dramatically improve recovery and final product quality.
-
Control the Heat Source: Use a temperature-controlled heating mantle with efficient stirring to ensure even heat distribution and avoid localized "hot spots." Do not heat the distillation flask aggressively; raise the temperature slowly.
-
Minimize Residence Time: Employ a short-path distillation apparatus. This design minimizes the time the compound spends in the hot zone, reducing the opportunity for thermal degradation.
By implementing these changes, you can shift the purification from a decomposition-driven process to a successful separation.
Table 1: Recommended Vacuum Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Vacuum Level | < 1 mmHg (if possible) | Lowers boiling point to minimize thermal stress. |
| Bath Temperature | Keep ≤ 20-30°C above vapor temp. | Prevents overheating and decomposition. |
| Stabilizer | Epoxidized Soybean Oil (5-10% w/w) | Scavenges acidic species that catalyze decomposition.[1] |
| Apparatus | Short-path distillation head | Minimizes residence time at high temperature. |
Question 3: My distilled product is a clear but persistent yellow/pale brown color. How can I achieve a colorless product?
Answer: A persistent yellow hue after distillation suggests the presence of trace, highly-colored impurities that co-distill with your product. These are often minor decomposition products or stable, colored by-products from the synthesis. A decolorization step is necessary.
The most effective method is treatment with activated carbon or silica gel.[3] These materials have a high surface area and can adsorb the polar, colored impurities from a solution of your product.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the distilled, colored oil in a suitable, low-boiling organic solvent (e.g., diethyl ether, dichloromethane, or tert-butyl methyl ether).[3] Use approximately 5-10 mL of solvent per gram of product.
-
Treatment: Add activated carbon to the solution (approximately 1-2% of the product weight). For particularly stubborn colors, a small amount of silica gel can also be added.[3]
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. Avoid heating, as this can promote reaction on the carbon surface.
-
Filtration: Filter the mixture through a pad of celite or a 0.45 µm syringe filter to completely remove the fine carbon particles. The filtrate should be colorless.
-
Solvent Removal: Carefully remove the solvent under reduced pressure at low temperature (e.g., on a rotary evaporator with a room temperature water bath) to yield the final, decolorized product.
Question 4: My attempts at recrystallization are failing; the compound either "oils out" or I get very poor recovery. What are the best practices?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution becomes supersaturated too quickly. Poor recovery often results from using a solvent in which the product is too soluble. For this compound, which can be an oil or low-melting solid, a carefully chosen solvent system and controlled cooling are critical.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at low temperatures but readily soluble when hot. Patents suggest that aliphatic hydrocarbons, ethers, or esters are suitable for washing or crystallizing related compounds.[4] A mixed-solvent system often provides the best results.
Table 2: Suggested Solvent Systems for Recrystallization/Washing
| Solvent System | Type | Application Notes |
| Heptane / Ethyl Acetate | Mixed | Dissolve in minimal hot ethyl acetate, then add hot heptane dropwise until turbidity appears. Cool slowly. |
| Diisopropyl Ether | Single | Good for precipitating the product from a more concentrated state. Use with caution due to peroxide formation. |
| Toluene / Hexane | Mixed | Similar to the heptane system; offers a different polarity range. |
| Cold Aliphatic Hydrocarbon | Washing | Use cold hexane or heptane to wash filtered crystals to remove soluble, non-polar impurities.[4] |
-
Technique:
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal once the solution has cooled slightly. This provides a nucleation point for crystal growth.
-
Trituration: If the product oils out, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can sometimes induce crystallization. Alternatively, cool the oil to a very low temperature (-20°C or lower) to see if it will solidify, then attempt to recrystallize the resulting solid.
-
Purification Workflow Visualization
The following diagram outlines a decision-making process for selecting a purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Question 1: What is the most robust method for purifying this compound on a large (50g+) scale?
Answer: For large-scale purification, a multi-step approach combining extractive workup, stabilized vacuum distillation, and a final polishing step is most effective. Column chromatography is generally not practical at this scale.
-
Aqueous Workup: Begin by dissolving the crude material in a suitable organic solvent (e.g., methyl t-butyl ether) and washing with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.
-
Stabilized Vacuum Distillation: As detailed in the troubleshooting section, this is the most effective way to remove non-volatile tars and polymeric materials. The use of a stabilizer is highly recommended at this scale.[1]
-
Recrystallization or Solvent Wash: The distilled product can then be purified further by recrystallization from a suitable solvent system (see Table 2). If the product is an oil, a cold solvent wash (trituration) with a non-polar solvent like hexane can effectively remove less polar impurities.
This sequence efficiently removes impurities with diverse properties, leading to a high-purity final product.
Caption: Recommended workflow for large-scale purification.
Question 2: How should I properly handle and store the purified this compound to prevent degradation?
Answer: The purified compound's stability is a major concern. The reactive chloromethyl group makes it susceptible to hydrolysis from atmospheric moisture and nucleophilic attack. Proper storage is essential to maintain its purity over time.
-
Temperature: Store the compound in a refrigerator at 2-8°C.[5] Lower temperatures slow down potential decomposition and self-reaction pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
-
Container: Use a tightly-sealed amber glass container to protect it from light and prevent leakage. Ensure the container is dry before adding the product.[6][7][8]
-
Purity: Ensure the material is free of acidic or basic impurities, as these can catalyze degradation during storage.
Question 3: What are the primary safety hazards associated with this compound, and what precautions should I take?
Answer: this compound presents several potential hazards that require strict safety protocols.
-
Toxicity and Irritation: As a reactive alkylating agent (due to the chloromethyl group), it should be considered toxic and a strong irritant. It can cause irritation to the skin, eyes, and respiratory system.[6][8] Some sources classify related compounds as causing serious eye damage.[7]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), safety goggles or a face shield, and a lab coat.[7][8]
-
Spills: In case of a spill, evacuate the area and clean it up using an inert absorbent material. Prevent the material from entering drains.[7]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.[8][9]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[8][9]
References
- WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. Available at: [Link]
- EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents.
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - ResearchGate. Available at: [Link]
-
2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. Available at: [Link]
-
5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem. Available at: [Link]
-
5-Chloromethyl-4-Methyl-1,3-thiazole - Pharmaffiliates. Available at: [Link]
- CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents.
Sources
- 1. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Regioselectivity in Reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole
Welcome to the technical support center for navigating the complexities of reactions involving 5-(chloromethyl)-4-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in your experiments. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic attack?
The primary electrophilic site on this compound is the carbon of the chloromethyl group (-CH₂Cl). This is due to the electron-withdrawing nature of the chlorine atom, making the carbon susceptible to nucleophilic substitution reactions.[1][2] The thiazole ring itself can also be involved in reactions, but the chloromethyl group is the most reactive site for the transformations discussed here.
Q2: I am observing a mixture of products in my reaction. What factors influence the regioselectivity of nucleophilic substitution on this substrate?
Obtaining a mixture of products is a common challenge and is primarily governed by the interplay between kinetic and thermodynamic control of the reaction.[3][4] Several factors dictate the regioselectivity:
-
The nature of the nucleophile: Ambident nucleophiles, which possess two or more reactive centers, are a primary reason for the formation of multiple products.[5]
-
The choice of solvent: The polarity and protic/aprotic nature of the solvent can significantly influence which atom of an ambident nucleophile attacks the electrophilic carbon.[5]
-
Reaction temperature: Temperature can shift the balance between the kinetically favored product (formed faster at lower temperatures) and the thermodynamically favored product (the more stable product, favored at higher temperatures where the reaction is reversible).[6][7]
-
The nature of the counter-ion: In reactions involving ionic nucleophiles, the counter-ion can influence the reactivity of the nucleophile.
Troubleshooting Guide
Issue 1: My reaction with an ambident nucleophile (e.g., a phenoxide or enolate) is giving me a mixture of C-alkylation and O-alkylation products. How can I favor one over the other?
This is a classic problem of competing reaction pathways. The key is to understand and manipulate the factors that control whether the "harder" or "softer" end of your nucleophile reacts.
Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory
The carbon of the chloromethyl group is a relatively soft electrophile. According to the HSAB principle, soft acids prefer to react with soft bases, and hard acids with hard bases.[5]
-
For C-alkylation (soft nucleophilic site): To favor the reaction at the carbon of an enolate (the softer nucleophilic center), you should aim for conditions that promote kinetic control.
-
For O-alkylation (hard nucleophilic site): To favor reaction at the oxygen (the harder, more electronegative atom), conditions that promote thermodynamic control or enhance the reactivity of the harder nucleophilic site are preferred.
Experimental Strategies:
| Desired Product | Solvent Choice | Temperature | Rationale |
| C-Alkylation | Polar Aprotic (e.g., DMF, DMSO) | Low (e.g., 0°C to RT) | Polar aprotic solvents solvate the cation of the nucleophile, leaving the nucleophile "freer" and more reactive. The less electronegative atom (carbon) is often the site of the highest occupied molecular orbital (HOMO) and reacts faster under kinetic control.[5] |
| O-Alkylation | Polar Protic (e.g., Ethanol, Methanol) | High (Reflux) | Polar protic solvents will solvate the more electronegative atom (oxygen) of the nucleophile through hydrogen bonding, making it less reactive. However, at higher temperatures, the reaction can equilibrate to the more thermodynamically stable product, which is often the O-alkylated product.[3][6] |
Experimental Workflow: Controlling Alkylation Regioselectivity
Caption: Workflow for directing the regioselectivity of alkylation.
Issue 2: The reaction is sluggish and gives a poor yield, even after prolonged reaction times. What can I do to improve the reaction rate and yield?
Several factors could contribute to a sluggish reaction. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate your base: If your nucleophile requires deprotonation, ensure you are using a strong enough base to fully generate the nucleophile. For C-H deprotonation adjacent to a carbonyl, for instance, stronger bases like LDA or NaH might be necessary.
-
Increase the temperature: While low temperatures are often used to achieve kinetic control, some reactions simply lack the activation energy to proceed at a reasonable rate.[8] Cautiously increasing the temperature while monitoring the product distribution via TLC or LC-MS can help find a balance between reaction rate and selectivity.
-
Consider a phase-transfer catalyst: For reactions between an ionic nucleophile in an aqueous or solid phase and the substrate in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.
-
Solvent Choice: Ensure your solvent can dissolve both the substrate and the nucleophile adequately. Poor solubility of either reactant will lead to a slow reaction. As mentioned previously, polar aprotic solvents like DMF or DMSO are often good choices for nucleophilic substitutions.[9]
Step-by-Step Protocol: General Nucleophilic Substitution
This protocol provides a general framework for a nucleophilic substitution reaction with this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF).
-
Nucleophile Generation (if necessary): If the nucleophile needs to be deprotonated, cool the solution to 0°C and add a suitable base (1.0 equivalent) portion-wise. Stir for 30 minutes at 0°C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred solution of the nucleophile.
-
Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature for kinetic control or reflux for thermodynamic control) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 3: I am trying to perform a reaction with a nitrogen nucleophile (e.g., an amine or an amide) and am getting low yields or side products. What are the specific considerations for these nucleophiles?
Nitrogen nucleophiles can present unique challenges, including the potential for over-alkylation and the basicity of the nucleophile interfering with the reaction.
Troubleshooting Strategies:
-
Protecting Groups: If your nitrogen nucleophile has multiple reactive sites (e.g., a primary amine), consider using a protecting group to prevent undesired side reactions.
-
Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the thiazole substrate can help ensure complete consumption of the nucleophile if it is precious. Conversely, using a large excess of a simple amine nucleophile can minimize dialkylation.
-
Non-nucleophilic Base: If the nitrogen nucleophile is also a strong base, it may cause elimination or other side reactions. In such cases, it may be beneficial to use a non-nucleophilic base (e.g., DBU or DIPEA) to facilitate the desired substitution.
Reaction Mechanism: SN2 Substitution
Caption: The SN2 reaction mechanism for nucleophilic substitution.
Concluding Remarks
The regioselectivity of reactions with this compound is a multifaceted challenge that can be effectively managed through the careful selection of solvents, temperature, and reagents. By understanding the principles of kinetic versus thermodynamic control and the nature of the nucleophiles involved, researchers can steer their reactions toward the desired products with higher yields and purity. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization for each specific substrate and nucleophile combination is crucial for success.
References
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
A retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Semantic Scholar. Available at: [Link]
-
synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Available at: [Link]
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Navigating Thermal Landscapes: A Technical Support Guide for Large-Scale Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this critical synthesis. The inherent reactivity of the precursors and the exothermic nature of the thiazole ring formation present significant challenges in temperature control, directly impacting yield, purity, and safety. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a controlled, safe, and efficient large-scale production process.
The Criticality of Temperature Control in Hantzsch Thiazole Synthesis
The large-scale production of this compound derivatives, pivotal intermediates in pharmaceuticals like the antiretroviral drug Ritonavir, predominantly relies on the Hantzsch thiazole synthesis. This reaction, while robust, is exothermic and requires stringent temperature management to prevent thermal runaway. A loss of temperature control can lead to a cascade of adverse events, including increased reaction rates, excessive heat generation, and the formation of unstable side-products, potentially culminating in a dangerous runaway reaction.[1][2]
The challenge is amplified during scale-up. The ratio of surface area to volume decreases as the reactor size increases, which significantly curtails the efficiency of heat removal.[3][4] A reaction that is easily managed in the laboratory can become hazardous at an industrial scale if the heat generated surpasses the cooling capacity of the system.
Troubleshooting Guide: Addressing Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Issue 1: Runaway Reaction or Rapid, Uncontrolled Temperature Spike
A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[1] This is the most critical safety hazard in this synthesis.
Question: My reactor temperature is increasing rapidly and is unresponsive to my cooling system. What is happening and what should I do?
Answer: You are likely experiencing a thermal runaway. This can be caused by several factors:
-
Inadequate Cooling Capacity: The reactor's cooling system is insufficient for the batch size.[5]
-
Rapid Reagent Addition: Adding reagents too quickly can lead to a sudden burst of heat generation.
-
Poor Mixing: Inefficient stirring can create localized hot spots where the reaction accelerates, initiating a runaway.[6]
-
Incorrect Initial Temperature: Starting the reaction at a higher temperature than specified can lead to an uncontrollable reaction rate.
Immediate Actions:
-
Stop Reagent Feed: Immediately halt the addition of any further reactants.
-
Emergency Cooling: If available, activate emergency cooling systems.
-
Quench the Reaction: If the temperature continues to rise, and it is safe to do so, introduce a pre-determined quenching agent to stop the reaction.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately.
Preventative Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the precise heat of reaction and the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reactant is added slowly allows for better control of the reaction rate and heat generation.[4]
-
Process Safety Analysis: Conduct a thorough hazard analysis to identify potential failure points in your system.
Issue 2: Low Yield and Purity of the Final Product
Suboptimal temperature control is a common culprit for diminished yields and the formation of impurities.
Question: My final product yield is significantly lower than expected on a large scale, and I'm observing several impurities. Could temperature be the cause?
Answer: Yes, temperature deviations can significantly impact the reaction's outcome.
-
Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, such as diarylmethanes in the case of chloromethylation.[7]
-
Product Decomposition: 2-chloro-5-chloromethyl thiazole is known to be thermally sensitive and can decompose at elevated temperatures, reducing the overall yield.
-
Incomplete Reaction: If the temperature is too low, the reaction may not proceed to completion within the allotted time.
Troubleshooting and Optimization:
-
Strict Temperature Monitoring: Ensure accurate and calibrated temperature probes are placed correctly within the reactor to get a true reading of the internal temperature.
-
Optimized Temperature Profile: The reaction may require a specific temperature profile. For instance, some steps in the synthesis of Ritonavir intermediates are conducted at temperatures as low as -30°C to 30°C, while others are performed at elevated temperatures of 40°C to 80°C.[8][9][10] Adhering to these specific ranges is critical.
-
Controlled Reagent Addition: Link the rate of reagent addition to the internal temperature of the reactor. This ensures that the reaction's exotherm does not overwhelm the cooling system.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0-10 °C | To control the initial exotherm upon mixing reagents. |
| Reaction Maintenance Temp. | 20-35 °C | To ensure a steady reaction rate without promoting side reactions. |
| Post-Reaction Processing | As per specific protocol | Temperature control is also crucial during workup to prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherm in the Hantzsch synthesis of this compound?
The primary exotherm is generated during the cyclization step of the Hantzsch synthesis, where the thioamide and the α-haloketone react to form the thiazole ring. This ring-forming reaction is thermodynamically favorable and releases a significant amount of energy as heat.
Q2: How can I improve heat transfer in my large-scale reactor?
Improving heat transfer is crucial for maintaining temperature control. Consider the following:
-
Reactor Design: Jacketed reactors with good agitation are standard. For highly exothermic reactions, consider reactors with internal cooling coils or external heat exchangers.
-
Agitation: Proper agitation is key to prevent hot spots and ensure uniform heat distribution. The type of agitator should be chosen based on the viscosity of the reaction mixture.[6]
-
Heat Transfer Fluid: Use a heat transfer fluid with good thermal conductivity and a wide operating temperature range.
Q3: Are there any specific temperature considerations for the work-up and purification of this compound derivatives?
Yes, due to the thermal instability of the chloromethyl group, it is advisable to keep temperatures as low as possible during work-up and purification. Avoid prolonged exposure to high temperatures during solvent distillation.
Q4: What are the key safety signs to monitor for potential thermal runaway?
-
A sudden, sharp increase in the reactor temperature.
-
An increase in the reactor pressure.
-
Venting of vapors from the reactor's pressure relief system.
-
Changes in the color or viscosity of the reaction mixture.
A robust process control system with alarms for these parameters is essential for safe operation.
Experimental Workflow and Process Logic
The following diagrams illustrate the key stages of the synthesis and the logical flow for troubleshooting temperature-related issues.
Diagram 1: Simplified Workflow for Large-Scale Synthesis
Caption: A simplified workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Logic for Temperature Excursions
Caption: A logical workflow for troubleshooting temperature excursions during the synthesis.
References
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
- CN108218808A. (2018). A kind of preparation method of Ritonavir.
- CN106749085B. (2019). A method of preparing Ritonavir.
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- WO2001021603A1. (2001). A process for the synthesis of ritonavir.
- EP1133485B1. (2006). A process for the synthesis of ritonavir.
- Hu, K. H., Duh, Y. S., & Chen, C. C. (2000). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Journal of Loss Prevention in the Process Industries, 13(3-4), 265-273.
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
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- Institution of Chemical Engineers. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- CatSci Ltd. (n.d.).
- AIChE. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (2012). An experiment to illustrate the hazards of exothermic reaction scale-up.
- Saltdata. (n.d.). 5-(chloromethyl)
- Rahman, M. T., & Wirth, T. (2017). Safe Use of Hazardous Chemicals in Flow. In Flow Chemistry for the Synthesis of Heterocycles (pp. 1-26). Springer, Cham.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Copelli, S., Sempere, J., Derudi, M., & Rota, R. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 1-6.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Bouherrou, H., Chibani, S., Breard, D., Djaballah, M., & Rahmouni, A. (2018).
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Runaway Industrial Chemical Reactions.
- Durham E-Theses. (n.d.).
- Wikipedia. (n.d.). Gewald reaction.
- Zhang, Y., Wang, Y., Zhang, Y., & Wang, J. (2022).
- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
- Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction.
- Molecules. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- Molecular Diversity. (2011).
- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Chloromethyl)
- Molecules. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
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Technical Support Center: Work-up Procedures for Reactions Involving 5-(Chloromethyl)-4-methyl-1,3-thiazole
Welcome to the technical support guide for 5-(Chloromethyl)-4-methyl-1,3-thiazole. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block, its reactive chloromethyl group allows for a wide range of nucleophilic substitution reactions, but its handling and subsequent reaction work-ups require careful consideration to ensure high yield and purity.[1][2] This guide provides field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: This compound and its structural analogs are classified as hazardous materials and must be handled with care. It is known to cause skin irritation and serious eye irritation.[3] Some related compounds, like 2-Chloro-5-(chloromethyl)thiazole, are toxic in contact with skin, harmful if swallowed, and can cause severe skin burns and eye damage.[4][5]
Core Safety Protocols:
-
Ventilation: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-resistant lab coat.[3][6]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4] In case of contact, flush the affected area with copious amounts of water.[5]
Q2: How should I properly store this reagent to ensure its stability?
A2: Proper storage is crucial for maintaining the reagent's integrity. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The container must be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[4] For long-term storage, refrigeration at 2-8 °C is often recommended.[4]
Q3: What makes the chloromethyl group on this thiazole particularly reactive?
A3: The high reactivity of the chloromethyl group stems from two primary electronic factors. First, the chlorine atom is an excellent leaving group. Second, the adjacent thiazole ring is electron-withdrawing, which stabilizes the transition state of an SN2 reaction. This electronic pull makes the benzylic-like carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles, which is a cornerstone of its utility in constructing more complex molecules.[1]
Q4: What are the most common side reactions to be aware of during its use?
A4: While highly useful, the reactivity of this compound can also lead to undesired side reactions if conditions are not carefully controlled.
-
Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding alcohol (5-(hydroxymethyl)-4-methyl-1,3-thiazole) in the presence of water or hydroxide ions, especially at elevated temperatures.
-
Quaternization: If the nucleophile is a tertiary amine, the thiazole nitrogen itself can potentially be alkylated, leading to the formation of a thiazolium salt, although this is less common than substitution at the chloromethyl site.
-
Over-alkylation: With certain nucleophiles (e.g., primary amines), there is a risk of double alkylation if stoichiometry is not precisely controlled.
Troubleshooting Guide: Reaction Work-up
This section provides solutions to specific problems that may arise during the work-up phase of your reaction.
Q1: My reaction is incomplete or the yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a common issue that can often be traced back to several factors. A systematic approach is best for troubleshooting.
-
Poor Temperature Control: Exothermic nucleophilic substitution reactions can lead to side reactions if the temperature is not maintained. Use an ice bath during reagent addition and monitor the internal reaction temperature closely.[1]
-
Reagent Quality: The purity of the this compound is critical. Impurities can interfere with the reaction. Confirm purity via NMR or GC-MS before use.
-
Atmospheric Moisture: Although the reagent itself is not typically sold as a hydrochloride salt, it can degrade in the presence of moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your nucleophile is particularly moisture-sensitive.[1]
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before initiating the work-up.[1]
Q2: I'm observing an unexpected byproduct in my crude NMR/LC-MS. How can I identify and mitigate it?
A2: The formation of new impurities is often related to temperature control or reaction time.[1]
-
Identify the Impurity: Use LC-MS or GC-MS to get a molecular weight of the impurity. A common byproduct is the hydrolyzed alcohol, which will have a mass corresponding to the replacement of -Cl (34.97 amu) with -OH (17.01 amu).
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, maintain the optimal temperature to prevent side reactions.
-
Optimize Reaction Time: Extended reaction times can lead to product degradation. Determine the optimal endpoint via kinetic monitoring and quench the reaction promptly.[1]
-
Purification: If the byproduct has a different polarity from your desired product (e.g., the alcohol is typically more polar), it can often be removed via column chromatography.
-
Q3: During aqueous work-up, I'm struggling with a persistent emulsion at the organic/aqueous interface. What should I do?
A3: Emulsions are common when residual polar materials or fine particulates are present.
-
Break the Emulsion: The first step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filtration: If brine is ineffective, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Modification: Adding more of the organic extraction solvent or, in some cases, a different co-solvent can alter the phase dynamics and resolve the issue.
Q4: My reaction generates an acidic byproduct (HCl). What is the correct way to neutralize it during work-up without degrading my product?
A4: Neutralization is a critical step. The hydrogen chloride (HCl) generated during nucleophilic substitution must be removed.
-
Use a Mild Base: The standard and safest method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will neutralize the acid (HCl + NaHCO₃ → NaCl + H₂O + CO₂), evidenced by effervescence. Add the bicarbonate solution slowly and with caution, ensuring the separatory funnel is vented frequently.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless you have confirmed your product is stable under these conditions. Strong bases can catalyze the hydrolysis of the chloromethyl group or other sensitive functional groups.[8]
Work-up Parameter Summary
| Parameter | Recommendation | Rationale |
| Quenching Agent | Deionized Water or Ice | To stop the reaction and dissolve inorganic salts. |
| Neutralizing Agent | Saturated Aq. NaHCO₃ | To safely neutralize HCl without using a harsh base.[7] |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc), MTBE | Choose based on product solubility and density.[8] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase.[8] |
Visualized Workflows and Protocols
General Work-up Experimental Workflow
The following diagram illustrates a standard, logical workflow for the work-up of a typical nucleophilic substitution reaction involving this compound.
Caption: Standard experimental workflow for reaction work-up.
Detailed Protocol: General Work-up for Nucleophilic Substitution
This protocol outlines a self-validating procedure for isolating a product from a reaction between this compound and a generic nucleophile (Nu-H) in a solvent like Dichloromethane (DCM).
-
Reaction Monitoring & Quenching:
-
Once TLC or LC-MS confirms the consumption of the starting material, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Slowly add deionized water to the reaction mixture with vigorous stirring to quench the reaction and dissolve any inorganic salts formed.
-
-
Phase Separation & Extraction:
-
Transfer the mixture to a separatory funnel. If DCM was the reaction solvent, it will typically be the bottom layer. If another solvent was used, identify the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.[8]
-
Combine all organic extracts.
-
-
Neutralization and Washing:
-
Wash the combined organic layers by adding a saturated aqueous solution of NaHCO₃.[7] Swirl gently at first, and be sure to vent the funnel frequently to release CO₂ gas. Shake more vigorously, separate the layers, and discard the aqueous wash.
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions. Separate and discard the aqueous layer.
-
-
Drying and Concentration:
-
Pour the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).[8] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Analyze the crude product by NMR, LC-MS, or another suitable method to assess its purity.
-
If necessary, purify the material by flash column chromatography, recrystallization, or distillation.
-
Troubleshooting Logic Diagram
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Validation & Comparative
A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 5-(Chloromethyl)-4-methyl-1,3-thiazole
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety and efficacy. For a compound such as 5-(Chloromethyl)-4-methyl-1,3-thiazole, a versatile heterocyclic building block, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques central to purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is crafted for researchers, scientists, and drug development professionals, offering not just protocols but the rationale behind the analytical choices, thereby fostering a deeper understanding of how these powerful techniques can be synergistically employed.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of numerous biologically active molecules.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group allows for its incorporation into larger, more complex structures.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have significant consequences.[2] They may alter the chemical and physical properties of the final compound, lead to unintended side reactions, or, most critically, exhibit toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in drug substances.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and adaptability.[4][5] It excels at separating a sample into its individual components, allowing for the detection and quantification of even trace-level impurities.[6]
The "Why" Behind the HPLC Protocol
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. This is because the compound possesses a moderate degree of polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[4]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | The thiazole ring exhibits strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Purity and Structure
NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a powerful, primary analytical method for purity determination.[7][8] Unlike HPLC, which relies on a response factor that can vary between compounds, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.[9][10]
The "Why" Behind the NMR Protocol
For qNMR, the selection of a suitable internal standard is critical. The internal standard must be of high purity, stable, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.[7] Maleic acid is an excellent choice as it meets these criteria and is soluble in common deuterated solvents like DMSO-d6.[9]
Experimental Protocol: qNMR Purity Assessment
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[9]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified maleic acid internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | A standard 90° pulse-acquire sequence | Ensures quantitative excitation of all protons. |
| Relaxation Delay (d1) | 30-60 seconds | A long relaxation delay is crucial for complete T1 relaxation of all protons, ensuring accurate integration. |
| Number of Scans | 16-32 | Sufficient to achieve a good signal-to-noise ratio. |
Data Analysis:
The purity of the analyte is calculated using the following equation[7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both HPLC and qNMR analysis.
Caption: HPLC Purity Analysis Workflow.
Caption: qNMR Purity Analysis Workflow.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute (molar), using a certified internal standard.[9] |
| Sensitivity | High (ppm to ppb levels). | Lower (typically requires mg of sample). |
| Specificity | High, based on retention time. | Very high, provides structural information. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes.[11] | Lower, especially for qNMR which requires long relaxation delays.[11] |
| Destructive | Yes.[11] | No, the sample can be recovered.[11] |
| Impurity Identification | Requires isolation and further analysis (e.g., MS). | Can provide structural information on impurities directly from the spectrum. |
Synergistic Application: An Orthogonal Approach
While both HPLC and NMR are powerful techniques, their true strength lies in their complementary nature.[11][12] HPLC is unparalleled for its sensitivity in detecting trace impurities and is ideal for routine quality control.[11] Conversely, qNMR provides an absolute measure of purity and can simultaneously confirm the structure of the main component and any major impurities, without the need for specific reference standards for each impurity.[9]
For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be employed to establish the impurity profile and ensure that no impurities are present above the reporting and identification thresholds set by the ICH.[3] qNMR should then be used to provide an orthogonal, absolute purity value for the bulk material. This combined strategy offers the highest level of confidence in the quality of the compound.
Conclusion
The purity assessment of this compound is a critical aspect of its use in research and development. Both HPLC and NMR are indispensable tools for this purpose. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, allows for their intelligent and synergistic application. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of their materials, ultimately contributing to the safety and efficacy of the final products.
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube.
- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Sigma-Aldrich. Small Molecule HPLC.
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- Specific Polymers. HPLC, a modular technique that complements NMR.
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A Comparative Guide to Electrophilic Reagents for Thiazole Synthesis: Beyond 5-(Chloromethyl)-4-methyl-1,3-thiazole
For Immediate Release
A Comprehensive Analysis of Alternative Reagents for the Synthesis of Thiazole-Containing Compounds, Offering Researchers Enhanced Flexibility and Improved Reaction Outcomes.
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its diverse biological activities.[1][2][3] The synthesis of thiazole derivatives often relies on key building blocks, with 5-(chloromethyl)-4-methyl-1,3-thiazole being a prominent reagent. However, the pursuit of alternative reagents is driven by the need for improved reactivity, milder reaction conditions, and broader substrate scope. This guide provides a detailed comparison of viable alternatives to this compound, supported by experimental data and protocols to aid researchers in drug development and synthetic chemistry.
The Central Role of Thiazoles in Drug Discovery
Thiazole and its derivatives are integral to a wide array of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The well-known Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, remains a fundamental approach for constructing this critical heterocycle.[5][6] The versatility of the thiazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[7]
Comparative Analysis of Electrophilic Thiazole Precursors
The utility of this compound lies in its electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions. However, alternative reagents with different leaving groups can offer distinct advantages in terms of reactivity and handling.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Typical Reaction Conditions |
| This compound | Chloride (Cl⁻) | Baseline | Cost-effective, widely available. | Moderate to high temperatures, often requires a base. |
| 5-(Bromomethyl)-4-methyl-1,3-thiazole | Bromide (Br⁻) | Faster | Bromide is a better leaving group than chloride, leading to faster reaction rates and milder conditions.[8][9] | Room temperature to moderate heating, often with a mild base. |
| 4-Methyl-5-(tosyloxymethyl)-1,3-thiazole | Tosylate (OTs⁻) | Fastest | Tosylate is an excellent leaving group, allowing for reactions with a wider range of weaker nucleophiles under mild conditions. | Often proceeds at room temperature or below, compatible with sensitive substrates. |
| 4-Methyl-5-thiazoleethanol | Hydroxyl (-OH) | Slowest (requires activation) | Can be converted in situ to a better leaving group (e.g., tosylate, mesylate) or used in Mitsunobu-type reactions.[10] | Requires activating agents (e.g., TsCl, MsCl, DEAD/PPh₃). |
Rationale for Reactivity Trend: The reactivity of the leaving group in SN2 reactions is inversely related to its basicity.[9] Weaker bases are better leaving groups. The order of leaving group ability is generally: Tosylate > Bromide > Chloride.[9] This trend directly impacts the reaction kinetics, with tosylates and bromides enabling faster substitutions than chlorides under similar conditions.[11][12][13]
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the synthesis of a hypothetical N-substituted aminothiazole derivative using this compound and its bromo- and tosyl-analogs.
Protocol 1: Synthesis using this compound
This protocol outlines a standard procedure reflecting the baseline reactivity of the chloro-derivative.
Caption: Workflow for synthesis using the chloro-reagent.
Step-by-Step Methodology:
-
To a solution of the primary amine (1.1 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted aminothiazole.
Causality: The elevated temperature is necessary to overcome the higher activation energy associated with the less reactive chloride leaving group. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Protocol 2: Synthesis using 5-(Bromomethyl)-4-methyl-1,3-thiazole
This protocol demonstrates the enhanced reactivity of the bromo-derivative, allowing for milder conditions.
Caption: Workflow for synthesis using the bromo-reagent.
Step-by-Step Methodology:
-
Dissolve the primary amine (1.1 mmol) and 5-(bromomethyl)-4-methyl-1,3-thiazole (1.0 mmol) in tetrahydrofuran (10 mL).
-
Add diisopropylethylamine (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality: The superior leaving group ability of bromide allows the reaction to proceed efficiently at room temperature, reducing the risk of side reactions and degradation of sensitive substrates.[9] Diisopropylethylamine is a non-nucleophilic base suitable for this transformation.
Logical Framework for Reagent Selection
The choice of reagent depends on several factors, including the nucleophilicity of the reaction partner, the desired reaction conditions, and economic considerations.
Caption: Decision tree for selecting the appropriate thiazole reagent.
Conclusion
While this compound remains a workhorse in thiazole synthesis, a nuanced understanding of the available alternatives can significantly enhance synthetic efficiency. 5-(Bromomethyl)-4-methyl-1,3-thiazole and 4-methyl-5-(tosyloxymethyl)-1,3-thiazole offer increased reactivity, enabling milder reaction conditions and potentially higher yields, especially with less reactive nucleophiles. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge, balancing reactivity, cost, and the sensitivity of the substrates involved. This guide provides the necessary framework and data to make informed decisions in the synthesis of novel thiazole-containing molecules.
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
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A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Thiazole Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobials like sulfazole and antiretrovirals such as ritonavir.[1][2] The functionalization of the thiazole scaffold is critical for developing new chemical entities, and halomethyl derivatives, particularly chloromethyl and bromomethyl thiazoles, serve as versatile building blocks for introducing a wide array of substituents via nucleophilic substitution.
This guide provides an in-depth comparison of the reactivity of chloromethyl and bromomethyl thiazole derivatives. Understanding the nuances of their reactivity is paramount for optimizing reaction conditions, improving yields, and making informed decisions during the synthesis of complex molecules. While both are effective electrophiles, the choice between a chloro- and a bromo- leaving group can significantly impact the efficiency and outcome of a synthetic route. Bromomethyl thiazoles are generally more reactive than their chloromethyl counterparts, a difference primarily governed by the intrinsic properties of the halogen leaving group.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions involving chloromethyl and bromomethyl thiazoles typically proceed via a bimolecular (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic methylene carbon, and the halide ion is simultaneously displaced.
The rate of an SN2 reaction is highly dependent on several factors, including the strength of the nucleophile, steric hindrance at the reaction center, and, most critically for this comparison, the ability of the leaving group to depart.
A good leaving group is a species that is stable on its own after detaching from the parent molecule. For halides, this stability is directly related to the strength of the carbon-halogen (C-X) bond and the basicity of the resulting halide ion (X⁻).
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Less energy is therefore required to break the C-Br bond, facilitating a faster reaction rate.
-
Basicity and Polarizability: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are better leaving groups because they are less likely to re-form a bond with the carbon center. Furthermore, the larger electron cloud of the bromide ion is more polarizable, allowing it to better stabilize the developing negative charge in the transition state.
These fundamental principles dictate that bromide is a superior leaving group to chloride. Consequently, bromomethyl thiazole derivatives exhibit higher reactivity in nucleophilic substitution reactions compared to their chloromethyl analogues. This heightened reactivity often translates to the need for milder reaction conditions, shorter reaction times, and potentially higher yields.
Comparative Reactivity and Experimental Considerations
The enhanced reactivity of bromomethyl thiazoles makes them the preferred electrophile when milder conditions are necessary to avoid side reactions or degradation of sensitive functional groups elsewhere in the molecule. The chloromethyl derivatives, being more stable, can be advantageous for multi-step syntheses where the halomethyl group must remain intact through various transformations before the final nucleophilic substitution step.
| Feature | Chloromethyl Thiazole Derivatives | Bromomethyl Thiazole Derivatives | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride (weaker C-Br bond, greater stability of Br⁻ ion). |
| Typical Reaction Temp. | Often requires elevated temperatures. | Can often proceed at room temperature or with gentle heating. | A lower activation energy is required to displace the bromide leaving group. |
| Typical Reaction Time | Longer | Shorter | The rate of nucleophilic substitution is faster due to the better leaving group. |
| Substrate Stability | More stable, longer shelf-life. | Less stable, can be more prone to degradation. | The weaker C-Br bond makes the molecule more susceptible to decomposition. |
| Choice of Nucleophile | May require stronger nucleophiles for efficient reaction. | Reacts readily with a wider range of nucleophiles (strong and weak). | The higher electrophilicity of the bromomethyl group facilitates attack by weaker nucleophiles. |
Visualizing the SN2 Reaction Pathway
The diagram below illustrates the generalized SN2 mechanism for the reaction of a 2-halomethylthiazole with a nucleophile. The key difference lies in the transition state energy, which is lower for the bromo- derivative due to the better stabilization of the departing bromide ion.
Caption: Generalized SN2 mechanism for halomethylthiazoles.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
This protocol outlines a method to experimentally quantify the reactivity difference between 2-chloromethyl-4-methylthiazole and 2-bromomethyl-4-methylthiazole by reacting them with a model nucleophile, such as morpholine, and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2-chloromethyl-4-methylthiazole
-
2-bromomethyl-4-methylthiazole
-
Morpholine (nucleophile)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
HPLC system with a C18 column
-
Autosampler and thermostat
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare stock solutions of the starting materials (chloro- and bromo- derivatives) and the expected product (2-(morpholinomethyl)-4-methylthiazole) of known concentrations in acetonitrile. Use these to establish HPLC retention times and create a calibration curve for quantification.
-
Reaction Setup: In separate temperature-controlled reaction vials, dissolve a precise amount of the chloromethylthiazole and bromomethylthiazole in acetonitrile.
-
Initiation: To each vial, add morpholine (e.g., 1.2 equivalents) and triethylamine (1.5 equivalents). Start a timer and the HPLC data acquisition immediately upon addition.
-
Monitoring: Use an autosampler to inject aliquots from each reaction mixture into the HPLC at regular time intervals (e.g., every 5 minutes for the bromo- reaction, every 30 minutes for the chloro- reaction).
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Use the calibration curve to determine the concentration of the product at each time point.
-
Kinetics: Plot the concentration of the product versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. A direct comparison of these rates will provide a quantitative measure of the relative reactivity.
Visualizing the Experimental Workflow
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A Comparative Spectroscopic Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole and Its Derivatives
Introduction: The Central Role of a Versatile Heterocycle
In the landscape of pharmaceutical and agrochemical synthesis, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds. Within this class, 5-(chloromethyl)-4-methyl-1,3-thiazole[1][2] serves as a particularly valuable and reactive building block. Its utility stems from the presence of a reactive chloromethyl group at the C5 position, which allows for facile nucleophilic substitution, enabling the covalent linkage of the thiazolyl-methyl moiety to a diverse range of molecular architectures. This has been instrumental in the development of numerous therapeutic agents.[3]
However, the synthesis of such intermediates is often accompanied by the potential for isomeric impurities or side products. The unambiguous confirmation of the target structure, this compound, and its differentiation from closely related analogues is therefore a critical step in any synthetic workflow. This guide provides an in-depth comparison of the spectroscopic signatures of this key intermediate against logical alternatives, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also explain the underlying chemical principles that give rise to these unique spectral fingerprints, offering a robust framework for structural elucidation.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality in Chemical Shifts: Why Protons and Carbons Resonate Where They Do
The resonance frequency (chemical shift, δ) of a nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like chlorine or the thiazole nitrogen) pull electron density away from nearby nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (like a methyl group) increase electron density, "shielding" nuclei and shifting their resonance upfield.
¹H NMR: A Proton's Perspective
For this compound, the proton NMR spectrum is simple yet highly diagnostic. We expect three distinct singlet signals:
-
H-2 Proton: The lone proton on the thiazole ring is adjacent to both the nitrogen and sulfur atoms, placing it in a relatively electron-poor environment. Its signal is expected to appear as a sharp singlet significantly downfield.[4]
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are directly attached to a carbon bearing a highly electronegative chlorine atom. This strong deshielding effect shifts their signal downfield, typically appearing as a singlet in the range of 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at C4 are attached to an sp²-hybridized carbon of the aromatic ring but are not directly influenced by a strongly electronegative atom. They will appear as a singlet at a characteristic upfield position, typically around 2.4-2.6 ppm.
The true power of NMR lies in comparative analysis. Let's consider a logical isomer, 2-(chloromethyl)-4-methyl-1,3-thiazole . Here, the chloromethyl group is at the C2 position and the C5 position now bears a proton. This subtle change dramatically alters the ¹H NMR spectrum:
-
The signal for the thiazole ring proton (now at C5) would shift upfield compared to the H-2 proton of our target molecule.
-
The chemical shift of the -CH₂Cl protons would also change due to the different electronic environment at C2 versus C5.
This direct comparison allows for unequivocal differentiation between isomers that might otherwise be difficult to distinguish.
¹³C NMR: Mapping the Carbon Skeleton
The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each unique carbon atom. For our target compound, we anticipate five distinct signals:
-
Thiazole Ring Carbons (C2, C4, C5): These sp²-hybridized carbons resonate in the aromatic region of the spectrum. The C2 carbon, situated between two heteroatoms, is the most deshielded.[5] The substituted C4 and C5 carbons will have distinct shifts influenced by their respective methyl and chloromethyl substituents.
-
Chloromethyl Carbon (-CH₂Cl): This sp³-hybridized carbon is directly bonded to chlorine, causing a significant downfield shift compared to a standard alkyl carbon.
-
Methyl Carbon (-CH₃): This carbon will appear at the most upfield position, typical for an sp³-hybridized methyl group attached to an aromatic ring.
Summary of NMR Data
| Compound | Group | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | ~8.5 - 8.8 | ~150 - 155 (C2) | Singlet |
| -CH₂Cl | ~4.7 - 4.9 | ~40 - 45 | Singlet | |
| -CH₃ | ~2.4 - 2.6 | ~15 - 20 | Singlet | |
| C4 & C5 | - | ~145-150 (C4), ~125-130 (C5) | - | |
| Comparative Isomer: 2-(Chloromethyl)-4-methyl-1,3-thiazole | H-5 | ~7.0 - 7.3 | ~115 - 120 (C5) | Singlet |
| -CH₂Cl | ~4.9 - 5.1 | ~45 - 50 | Singlet | |
| -CH₃ | ~2.4 - 2.6 | ~15 - 20 | Singlet |
Note: Expected shifts are estimates based on typical values for thiazole derivatives and may vary depending on solvent and experimental conditions.[4][5]
Vibrational Signatures: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence or absence.
Key Vibrational Modes for Structural Validation
For this compound, the IR spectrum provides a unique fingerprint based on several key absorptions:
-
Thiazole Ring Vibrations: The aromatic thiazole ring exhibits a series of characteristic skeletal vibrations. These include C=N and C=C stretching bands, which typically appear in the 1630-1470 cm⁻¹ region.[4][6] These bands confirm the presence of the core heterocyclic structure.
-
C-H Stretching: Aromatic C-H stretching from the H-2 proton is expected as a weak to medium band above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and chloromethyl groups will appear as stronger bands just below 3000 cm⁻¹.[6]
-
The Diagnostic C-Cl Stretch: The most telling vibration for this molecule is the C-Cl stretch. This bond vibration typically absorbs in the 800-600 cm⁻¹ region of the spectrum. The presence of a distinct band in this "fingerprint region" is strong evidence for the chloromethyl group.
A comparison with a derivative where the chlorine has been substituted, for example, by a methoxy group (5-(methoxymethyl)-4-methyl-1,3-thiazole ), would show the disappearance of the C-Cl stretch and the appearance of a strong C-O stretching band around 1100 cm⁻¹, providing clear proof of reaction completion.
Comparative IR Data
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Significance |
| Thiazole Ring | C=N / C=C Stretch | 1630 - 1470 | Confirms heterocyclic core[4][6] |
| Thiazole C-H | Aromatic C-H Stretch | ~3100 - 3050 | Indicates aromatic proton |
| -CH₃ / -CH₂Cl | Aliphatic C-H Stretch | ~2980 - 2850 | Confirms alkyl groups |
| -CH₂Cl | C-Cl Stretch | ~800 - 650 | Key diagnostic for chloromethyl group |
| -CH₂OCH₃ (Alternative) | C-O Stretch | ~1150 - 1050 | Appears upon substitution of Cl |
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
The Isotopic Fingerprint of Chlorine
One of the most powerful diagnostic features in the mass spectrum of a chlorine-containing compound arises from the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This approximate 3:1 ratio means that the molecular ion (M⁺) will appear not as a single peak, but as a pair of peaks separated by two mass-to-charge units (m/z).[7][8]
-
The M⁺ peak corresponds to molecules containing the lighter ³⁵Cl isotope.
-
The M+2 peak corresponds to molecules containing the heavier ³⁷Cl isotope.
The relative intensity of the M⁺ peak will be roughly three times that of the M+2 peak.[7] This signature is unambiguous proof of the presence of a single chlorine atom in the molecule and its fragments.
Fragmentation: Deconstructing the Molecule
Under the high-energy conditions of electron ionization (EI-MS), the molecular ion of this compound is expected to fragment in predictable ways. The thiazole ring itself is relatively stable, so fragmentation is likely initiated at the labile chloromethyl substituent.[9] Key expected fragments include:
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a [M-Cl]⁺ fragment.
-
Loss of the Chloromethyl Radical: Cleavage of the C5-CH₂Cl bond would result in a [M-CH₂Cl]⁺ fragment, leaving a stable 4-methylthiazole cation.
The workflow for this analysis is crucial for correct interpretation.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 5-(Chloromethyl)-4-methyl-1,3-thiazole
In the landscape of pharmaceutical and agrochemical research, the precise quantification of reactive intermediates is paramount for ensuring the quality, safety, and efficacy of the final products. 5-(Chloromethyl)-4-methyl-1,3-thiazole, a key heterocyclic building block, presents unique analytical challenges due to its reactive chloromethyl group. This guide provides an in-depth comparison of two robust analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validated quantification of this compound. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory alignment.[1][2][3]
Introduction to this compound and its Analytical Significance
This compound is a vital intermediate in the synthesis of a variety of biologically active molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group allows for its facile incorporation into larger molecular structures. However, this reactivity also poses a challenge for analytical chemists. The compound's stability, particularly in the presence of nucleophiles or protic solvents, must be carefully considered when developing and validating quantitative methods. An accurate and precise analytical method is crucial for determining the purity of the intermediate, monitoring reaction kinetics, and assessing its stability under various conditions.
Comparative Analysis of Analytical Methodologies
The choice between RP-HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table provides a high-level comparison of these two techniques for this specific application.
| Parameter | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. The thiazole moiety provides a UV chromophore for detection. | Suitable for volatile and thermally stable compounds. The analyte's volatility needs to be confirmed. |
| Selectivity | Good selectivity based on chromatographic retention time. Co-elution with impurities having similar polarity is possible. | Excellent selectivity due to both chromatographic separation and mass-to-charge ratio detection.[4][5] |
| Sensitivity | Moderate sensitivity (typically µg/mL to ng/mL range). | High sensitivity (typically ng/mL to pg/mL range). |
| Robustness | Generally robust, with well-established protocols and stable instrumentation.[6] | Robust, but can be susceptible to matrix effects and requires careful optimization of injection and transfer line temperatures to prevent analyte degradation. |
| Sample Preparation | Simple dissolution in a suitable organic solvent is often sufficient. | May require derivatization if the compound is not sufficiently volatile or thermally stable. |
| Validation Complexity | Standard validation protocols are well-defined by regulatory bodies like ICH and USP.[2][3] | Validation follows similar principles but with additional considerations for the MS detector. |
Proposed Analytical Methodologies and Validation Protocols
The following sections detail proposed RP-HPLC and GC-MS methods for the quantification of this compound, along with comprehensive validation plans based on the ICH Q2(R2) guideline.[1][7]
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a C18 column would provide a suitable stationary phase for retention and separation from potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a 50:50 (v/v) mixture, with a gradient to increase the organic phase concentration for eluting more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 240-260 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range.
-
The validation of the HPLC method must demonstrate its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][3]
-
Specificity: Analyze a blank (diluent), a reference standard solution, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.
-
Linearity: Analyze a minimum of five concentrations across the proposed range. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range: The range should be established based on the linearity studies and should cover the expected working concentrations.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Assess the method's precision on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.[6]
Caption: Workflow for HPLC Method Validation.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. The thermal stability of this compound would need to be confirmed prior to method development.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for enhanced selectivity).
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the analyte and any higher-boiling impurities.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for the analyte.
-
Transfer Line Temperature: Optimized to prevent condensation or degradation (e.g., 280 °C).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
-
The validation of the GC-MS method will follow the same principles as the HPLC method, with some specific considerations for the mass spectrometric detection.
-
Specificity: The use of SIM mode provides a high degree of specificity. The identity of the analyte peak should be confirmed by the presence of all monitored ions in the correct ratios.
-
Linearity, Range, Accuracy, and Precision: These parameters are assessed similarly to the HPLC method, using the peak area from the SIM chromatogram for quantification.
-
LOD and LOQ: Due to the higher sensitivity of MS detection, lower LOD and LOQ values are expected compared to HPLC-UV.
-
Robustness: In addition to the GC parameters (oven temperature program, inlet temperature), the robustness of the MS parameters (e.g., ion source temperature) should also be considered.
Caption: Core Parameters for GC-MS Method Validation.
Conclusion and Recommendations
Both RP-HPLC with UV detection and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
RP-HPLC is recommended for routine quality control applications where high sensitivity is not a primary concern and where the thermal lability of the analyte is a potential issue. Its robustness and ease of use make it a workhorse in many pharmaceutical laboratories.
-
GC-MS is the preferred method when high sensitivity and selectivity are required, for instance, in the analysis of trace impurities or in complex matrices. The confirmation of analyte identity through mass spectral data provides a higher degree of confidence in the results.
Regardless of the chosen method, a thorough validation in accordance with established guidelines such as ICH Q2(R2) is mandatory to ensure the reliability and accuracy of the generated data. The protocols and validation strategies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and defensible analytical method for the quantification of this compound.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
-
The United States Pharmacopeial Convention. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
National Center for Biotechnology Information. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]
-
ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
ResearchGate. Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. [Link]
-
National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
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A Comparative Guide to the In Vitro Biological Activities of 5-(Chloromethyl)-4-methyl-1,3-thiazole Derivatives
This guide provides a comprehensive framework for the comparative in vitro evaluation of novel derivatives synthesized from the 5-(Chloromethyl)-4-methyl-1,3-thiazole scaffold. As a reactive and versatile building block, this core structure serves as an excellent starting point for developing libraries of compounds with potential therapeutic applications. We will explore the established biological significance of the broader thiazole family, detail rigorous experimental protocols for assessing antimicrobial and anticancer activities, and provide a blueprint for data interpretation and presentation.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] It is a core component of numerous FDA-approved drugs, demonstrating a vast range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4] The 5-(chloromethyl) substituent on the 4-methyl-1,3-thiazole ring is a highly reactive electrophilic site, ideal for nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide is designed for researchers in drug discovery, providing the necessary protocols and scientific rationale to systematically screen and compare derivatives for two of the most prominent activities associated with this class: antimicrobial efficacy and anticancer cytotoxicity.
Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective therapeutic agents.[3] Thiazole derivatives have been extensively investigated as a promising class of antimicrobials, acting against a wide spectrum of bacteria and fungi.[5][6] The evaluation of novel this compound derivatives is therefore a logical and critical step in the search for new antimicrobial leads.
Causality Behind Experimental Choice: The MIC Assay
To quantify and compare the antimicrobial potency of different derivatives, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] This quantitative measure allows for a direct comparison of the efficacy of different compounds against the same panel of microbes. We will utilize the broth microdilution method, a technique recommended for its efficiency, reproducibility, and suitability for screening a moderate to large number of compounds.[7][9] This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a 96-well plate format.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system, incorporating positive (no drug) and negative (no microbe) controls to ensure the reliability of the results.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well sterile microtiter plates.
-
Standardized microbial suspension (~5x10^5 CFU/mL).[9]
-
Test derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubator (37°C for bacteria, 35°C for fungi).
-
Multichannel pipette.
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a gradient of decreasing compound concentration.
-
Control Wells:
-
Column 11: Growth Control (50 µL broth + 50 µL microbial inoculum, no compound).
-
Column 12: Sterility Control (100 µL sterile broth, no compound, no inoculum).
-
-
Inoculation: Add 50 µL of the standardized microbial suspension to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate for 18-24 hours.
-
Result Interpretation: Following incubation, examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[10]
Visualization: MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: Comparative MIC Values
The results should be summarized in a table for clear comparison. Lower MIC values indicate higher potency.
Table 1: Illustrative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substituent | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| STD-1 | Ciprofloxacin | 0.5 | 0.25 | 1 | >64 |
| STD-2 | Fluconazole | >64 | >64 | >64 | 2 |
| TZ-01 | -NH-benzyl | 8 | 16 | 32 | 64 |
| TZ-02 | -S-phenyl | 4 | 8 | 16 | 32 |
| TZ-03 | -O-(4-nitrophenyl) | 2 | 4 | 8 | 16 |
| TZ-04 | -N(CH₃)₂ | 16 | 32 | >64 | >64 |
Comparative Analysis of Anticancer Activity
Thiazole-containing compounds are well-represented among anticancer agents, known to induce cell cycle arrest and apoptosis in tumor cells.[1][11] Screening this compound derivatives against various cancer cell lines is a crucial step in identifying candidates for further development.[12][13]
Causality Behind Experimental Choice: The MTT Cytotoxicity Assay
The primary method for in vitro screening of potential anticancer drugs is the cytotoxicity assay, which measures the concentration-dependent ability of a compound to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14][15] It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) .[14] The IC₅₀ value represents the concentration of a drug that is required to inhibit cell growth by 50% and is the key parameter for comparing cytotoxic potency.[16]
Experimental Protocol: MTT Assay for IC₅₀ Determination
This protocol includes untreated cell controls to represent 100% viability, ensuring accurate calculation of inhibition.
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver).[17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Test derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.[15]
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative IC₅₀ Values
A summary table is essential for comparing the cytotoxic potency of the synthesized derivatives across different cancer cell lines.
Table 2: Illustrative Anticancer Activity of Thiazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Substituent | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| STD-3 | Doxorubicin | 0.8 | 0.5 | 1.2 |
| TZ-01 | -NH-benzyl | 25.5 | 30.1 | 45.2 |
| TZ-02 | -S-phenyl | 15.3 | 18.9 | 22.7 |
| TZ-03 | -O-(4-nitrophenyl) | 5.8 | 9.2 | 11.4 |
| TZ-04 | -N(CH₃)₂ | >100 | >100 | >100 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vitro biological characterization of novel this compound derivatives. By employing standardized assays such as the broth microdilution MIC test and the MTT cytotoxicity assay, researchers can generate reliable, comparable data on the antimicrobial and anticancer potential of their synthesized compounds. The resulting MIC and IC₅₀ values, when tabulated and analyzed, form the basis for establishing critical structure-activity relationships.[18] Derivatives showing high potency (low MIC or IC₅₀ values) and selectivity can then be prioritized for more advanced studies, including mechanism of action investigations, secondary screening, and eventual in vivo evaluation.[16]
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. J. Chem. Rev., 5(3), 221-240. 3
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Bădărău, A., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. 18
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Panzariu, A. T., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
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Singh, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. 5
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Khidre, R. E., & Radini, I. A. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 6
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Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. mis-impl.com.
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
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Gupta, A., et al. (n.d.). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Research Square.
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Southeast Asian Fisheries Development Center. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
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Ochwang, D. O., et al. (2014). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
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Sağlık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 435-445.
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Yurttaş, L., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1032-1038.
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Springer Nature Experiments.
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Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32.
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
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Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE.
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Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 1839-1851.
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 34.
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Cordes, N., & Zips, D. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Medicine, 110, 193-206.
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences.
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Yurttaş, L., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar.
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Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
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de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 663-672.
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Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143.
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Gontijo, J. V. P., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(21), 6617.
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Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
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Tomassetti, M., & Marcantoni, E. (2022). Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles. ResearchGate.
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A Comparative Guide to the Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Among these, 5-(chloromethyl)-4-methyl-1,3-thiazole stands out as a versatile intermediate, its reactive chloromethyl group serving as a key handle for introducing the 4-methylthiazol-5-ylmethyl scaffold into a diverse range of molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable building block, with a focus on cost-effectiveness, experimental feasibility, and environmental impact.
At a Glance: Comparison of Key Synthetic Routes
The selection of a synthetic strategy for this compound is a critical decision, balancing factors such as the availability and cost of starting materials, reaction efficiency, and scalability. The Hantzsch thiazole synthesis is the most prominently documented method; however, alternative approaches warrant consideration for specific applications.
| Synthetic Route | Key Starting Materials | General Yield Range (%) | Key Advantages | Primary Drawbacks |
| Route 1: Hantzsch Thiazole Synthesis | 1,3-Dichloro-2-butanone, Thioformamide | 70-95% (estimated for analogous reactions) | Well-established, versatile, and generally high-yielding.[1] | Requires synthesis of the α-haloketone precursor; potential for hazardous byproducts. |
| Route 2: From Allyl Isothiocyanate Analogs (Hypothetical) | Substituted Allyl Isothiocyanate | Variable | Potential for a more direct route. | Less documented for this specific substitution pattern; may require harsh chlorinating agents.[2] |
| Route 3: Cook-Heilbron Synthesis (Hypothetical) | α-Aminonitrile derivative, Carbon Disulfide | Variable | Milder conditions for certain derivatives. | Not documented for this specific product; use of toxic carbon disulfide. |
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most reliable and widely employed method for the construction of the thiazole ring.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 1,3-dichloro-2-butanone and thioformamide.
Logical Workflow for Hantzsch Synthesis
Sources
Scalability comparison of laboratory methods for 5-(Chloromethyl)-4-methyl-1,3-thiazole synthesis
An In-depth Guide to the Scalable Laboratory Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole
Introduction
This compound is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif, featuring a reactive chloromethyl group, makes it an invaluable intermediate for introducing the 4-methylthiazole-5-ylmethyl moiety into more complex molecular architectures. The efficient and scalable production of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of two prominent laboratory methods for the synthesis of this compound, with a detailed evaluation of their respective merits and drawbacks concerning scalability. The discussion is grounded in established chemical principles and aims to equip researchers, chemists, and process development professionals with the insights needed to make informed decisions for their specific synthesis requirements.
Method 1: The Direct Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most classic and reliable methods for constructing a thiazole ring.[1][2] The core of this reaction is the cyclocondensation of an α-haloketone with a thioamide.[3] For the target molecule, this involves a direct, one-pot reaction between 1,3-dichloro-2-butanone and thioformamide.
Reaction Principle & Causality
The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the ketone, displacing a halide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The choice of 1,3-dichloro-2-butanone as the α-haloketone is crucial as it directly installs the required methyl group at the 4-position and a chloromethyl precursor at the 5-position of the resulting thiazole. Thioformamide provides the necessary N=C-S backbone for the ring system without introducing a substituent at the 2-position.[4]
Graphical Representation of the Hantzsch Synthesis
Caption: Direct one-pot Hantzsch synthesis pathway.
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in absolute ethanol.
-
To this solution, add 1,3-dichloro-2-butanone (1.0 eq.) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any generated acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product via column chromatography or vacuum distillation.
Scalability Analysis
-
Advantages:
-
Atom Economy: This one-pot reaction is highly atom-economical, minimizing waste.
-
Process Simplicity: A single synthetic step reduces overall processing time, equipment occupancy, and labor costs, which are significant advantages in a scaled-up environment.
-
High Yields: The Hantzsch synthesis is known for providing good to excellent yields.[3]
-
-
Challenges & Mitigation:
-
Reagent Stability: Thioformamide is less stable than many other thioamides and may need to be prepared fresh. At scale, this would necessitate an additional, preceding synthetic step, potentially using hazardous reagents like phosphorus pentasulfide.
-
Exotherm Control: The initial reaction can be exothermic. On a large scale, this requires a reactor with efficient heat exchange capabilities to prevent runaway reactions and the formation of byproducts. Dropwise addition at a controlled temperature is critical.
-
Purification: While straightforward in the lab, purification by column chromatography is not economically viable for large-scale production. Developing a robust crystallization or distillation procedure would be essential for industrial-scale purification.
-
Method 2: Two-Step Synthesis via Hydroxymethyl Intermediate
An alternative strategy involves a two-step process: first, the synthesis of the corresponding alcohol, 4-methyl-5-(hydroxymethyl)thiazole, followed by its chlorination. This approach introduces a control point, allowing for the purification of an intermediate, which can lead to a higher purity final product.
Reaction Principle & Causality
Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)thiazole. This can be achieved via a modified Hantzsch reaction. By reacting 1-chloro-3-hydroxyacetone with thioacetamide, the thiazole ring is formed with a hydroxymethyl group at the 5-position and a methyl group at the 2-position. To obtain the desired 4-methyl isomer, a different starting material like 3-chloro-3-acetylpropanol can be reacted with thioformamide, as described in related patent literature for similar structures.[5] This intermediate alcohol is typically more stable and easier to purify than the final chlorinated product.
Step 2: Chlorination of the Alcohol. The hydroxymethyl group is converted to the target chloromethyl group using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This is a classic nucleophilic substitution where the hydroxyl group is first activated and then displaced by a chloride ion. The choice of chlorinating agent is critical; thionyl chloride is often preferred in the lab as its byproducts (SO₂ and HCl) are gaseous and easily removed.
Graphical Representation of the Two-Step Synthesis
Caption: Two-step synthesis via a hydroxymethyl intermediate.
Experimental Protocols
Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)thiazole
-
Following a procedure analogous to the Hantzsch synthesis described above, react 3-chloro-3-acetylpropanol (1.0 eq.) with thioformamide (1.0 eq.) in a suitable solvent like dichloromethane.[5]
-
Heat the mixture to reflux for 5-6 hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with an aqueous base (e.g., 5% NaOH solution) to a pH of 9-10.
-
Separate the organic phase, and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate alcohol by vacuum distillation or crystallization.
Step 2: Chlorination with Thionyl Chloride
-
In a flask under an inert atmosphere (nitrogen or argon), dissolve the purified 4-methyl-5-(hydroxymethyl)thiazole (1.0 eq.) in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.1-1.5 eq.) dropwise, maintaining the temperature below 10°C. The reaction will evolve HCl and SO₂ gas, which must be vented through a scrubber.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product. Further purification can be done by distillation.
Scalability Analysis
-
Advantages:
-
Purity Control: The isolation and purification of the stable alcohol intermediate allow for the removal of impurities generated in the first step, often leading to a higher-purity final product.
-
Milder Final Step: The chlorination step is typically high-yielding and clean, provided the starting alcohol is pure.
-
Safer Reagent Handling: The starting materials for the alcohol synthesis may be more stable and easier to handle at scale than 1,3-dichloro-2-butanone.
-
-
Challenges & Mitigation:
-
Process Mass Intensity (PMI): A two-step process inherently involves more solvents, reagents, and processing time, increasing the overall PMI and reducing process efficiency compared to a one-pot method.
-
Hazardous Reagents and Byproducts: Thionyl chloride is corrosive and reacts violently with water. The gaseous byproducts (HCl, SO₂) are toxic and corrosive, requiring specialized scrubbers and handling procedures in a large-scale manufacturing environment.
-
Capital Cost: The need for additional reactors, purification equipment for the intermediate, and robust off-gas handling systems increases the capital investment required for scaling up this process.
-
Comparative Summary and Scalability Assessment
| Parameter | Method 1: Direct Hantzsch Synthesis | Method 2: Two-Step via Hydroxymethyl Intermediate |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to Excellent | Moderate to Good (cumulative over two steps) |
| Final Purity | Moderate to High (dependent on purification) | Potentially Higher (due to intermediate purification) |
| Key Reagents | 1,3-Dichloro-2-butanone, Thioformamide | 3-Chloro-3-acetylpropanol, Thioformamide, Thionyl Chloride |
| Cost Consideration | Lower operational cost (fewer steps). | Higher operational cost (more steps, reagents, energy). |
| Safety Concerns | Exothermic reaction, handling of thioformamide. | Corrosive/toxic reagents (SOCl₂) and off-gassing (HCl, SO₂). |
| Work-up/Purification | Can be challenging; may require chromatography. | More complex work-up but purification is staged. |
| Scalability | Medium: Favorable process economy but requires excellent thermal management and a stable source of thioformamide. | High: More controllable and robust for achieving high purity, but with higher capital and operational costs. |
Discussion and Recommendation
The choice between the direct Hantzsch synthesis and the two-step approach hinges on a trade-off between process efficiency and process control.
The Direct Hantzsch Synthesis is an elegant and efficient route. For laboratory-scale synthesis (grams to hundreds of grams) where speed and simplicity are valued, and where purification by chromatography is feasible, this method is often preferable. Its scalability is primarily limited by the ability to control the initial exotherm and the economic viability of the final purification step. For a pilot plant or industrial scale, significant process engineering would be required to ensure thermal safety and develop a non-chromatographic purification method.
The Two-Step Synthesis via a Hydroxymethyl Intermediate offers a more conservative and controllable path to the final product. The ability to isolate and purify the stable alcohol intermediate is a significant advantage for ensuring the final product meets stringent purity specifications required for pharmaceutical applications. While it is less atom-economical and involves more hazardous reagents in the second step, the individual steps are often easier to control and optimize. This robustness makes it a more attractive option for large-scale, cGMP (current Good Manufacturing Practice) production where consistency and purity are paramount, despite the higher initial investment in specialized equipment for handling corrosive materials.
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Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available at: [Link]
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Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]
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ResearchGate. Review of the synthesis and biological activity of thiazoles. Available at: [Link]
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ResearchGate. Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). [Scientific Diagram]. Available at: [Link]
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ResearchGate. (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-4-methyl-1,3-thiazole
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical lifecycle. The proper disposal of reagents like 5-(Chloromethyl)-4-methyl-1,3-thiazole is not merely a logistical task but a critical component of our commitment to safety, environmental stewardship, and regulatory adherence. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage this compound's waste stream effectively.
Foundational Step: Hazard Assessment and Waste Characterization
Before any disposal procedure can be defined, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, as a halogenated heterocyclic compound, belongs to a class of chemicals that requires specific handling and disposal considerations. While a specific Safety Data Sheet (SDS) for this exact molecule should always be the primary reference, we can infer a reliable hazard profile from structurally similar compounds.
Analogs such as 2-Chloro-5-(chloromethyl)thiazole are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2] Furthermore, they are often identified as potential skin sensitizers and are recognized as being toxic to aquatic life with long-lasting effects.[1][2] This profile mandates that this compound be treated as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Anticipated GHS Pictogram(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed, toxic in contact with skin.[1][2] | Skull and Crossbones |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][6] | Corrosion |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Exclamation Mark |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[1][2] | Environment |
| Suspected Mutagenicity | May be suspected of causing genetic defects.[1] | Health Hazard |
This hazard profile dictates that under no circumstances should this chemical or its residues be disposed of via the standard sewer system or in regular trash.[6][7][8] Such actions violate regulatory standards like the Resource Conservation and Recovery Act (RCRA) and pose a significant threat to environmental and public health.[5]
The Core Disposal Principle: Segregation of Halogenated Waste
The single most important operational step in disposing of this compound is its correct segregation as a halogenated organic waste .[9]
Causality: Halogenated organic compounds require high-temperature incineration with specialized flue gas scrubbing systems to prevent the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[9][10] Co-mingling this waste with non-halogenated solvents complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[8][11] Your institution's Chemical Hygiene Plan (CHP), mandated by the OSHA Laboratory Standard, will detail the specific procedures for this segregation.[3][12][13]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(Chloromethyl)-4-methyl-1,3-thiazole
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. However, familiarity must not breed complacency. 5-(Chloromethyl)-4-methyl-1,3-thiazole, a reactive intermediate, demands a rigorous and informed approach to safety. Its structure, combining a thiazole ring with a reactive chloromethyl group, suggests significant potential for biological activity and, consequently, for hazardous interactions if handled improperly.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. By grounding our procedures in the known hazards of structurally similar molecules, we can construct a self-validating system of safety that protects researchers and ensures the integrity of our work.
Hazard Profile: An Evidence-Based Assessment
While a comprehensive, peer-reviewed toxicological profile for this compound (CAS No. 1301739-54-7) is not extensively documented in public literature, a professional risk assessment can be constructed by examining data from closely related thiazole and chloromethyl compounds. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
Analysis of analogous compounds reveals a consistent pattern of hazards. For instance, 5-(Chloromethyl)-2-methyl-1,3-thiazole is classified as causing severe skin burns and eye damage.[1] Similarly, 2-Chloro-5-(chloromethyl)-1,3-thiazole is designated as toxic in contact with skin, harmful if swallowed, and capable of causing severe burns.[2][3] The presence of the chloromethyl group, a known alkylating agent, introduces the potential for reactivity with biological macromolecules, underpinning these warnings.
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Anticipated Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | Structurally similar compounds show significant dermal toxicity.[2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | A common classification for substituted chloromethyl thiazoles.[2][4] |
| Skin Corrosion/Irritation | Causes severe skin burns. | The chloromethyl group is a reactive functional group capable of causing severe tissue damage.[1][2] |
| Eye Damage/Irritation | Causes serious, potentially irreversible eye damage. | Direct contact or vapor exposure can lead to severe corrosive injury.[1][4][5] |
| Sensitization | May cause an allergic skin reaction upon repeated contact. | Thiazole derivatives are known to sometimes act as skin sensitizers.[2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Vapors or aerosols are likely to be irritating to the respiratory tract.[5] |
Core Directive: The Personal Protective Equipment (PPE) Mandate
Given the high potential for skin and eye damage, the following PPE is mandatory for all operations involving this compound. The primary engineering control for minimizing inhalation exposure is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[6]
| PPE Category | Recommended Equipment | Justification & Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. It protects the user from inhaling potentially irritating or toxic vapors and contains any accidental spills. All handling, weighing, and solution preparation must occur within the hood.[7] |
| Hand Protection | Double-Gloving: Inner and Outer Nitrile Gloves | The chloromethyl group poses a risk of permeation. Double-gloving provides an extra layer of protection. Nitrile gloves offer good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Thiazole derivatives can cause serious eye irritation or damage.[6][7] Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are essential to prevent liquid splashes from entering the eyes.[9] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is required to protect skin and personal clothing from accidental splashes.[6][8] Ensure the coat is fully buttoned. For larger scale work, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | N95 Respirator (for specific situations) | While the fume hood is the primary control, an N95 or higher-rated respirator should be available for emergency situations, such as a large spill or when cleaning equipment outside of the fume hood where residual contamination may be present.[8][10] |
Operational Plan: From Weighing to Waste
A systematic workflow is critical to ensuring safety at every stage of handling. The following sections provide step-by-step guidance for common laboratory procedures.
Workflow for Weighing and Solution Preparation
This procedure is designed to minimize exposure and prevent contamination of the laboratory environment.
Caption: Emergency spill response workflow.
Disposal Plan: A Lifecycle Approach
All materials that come into contact with this compound must be considered hazardous waste. [7][11]Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for solid hazardous waste. [11] * Liquid Waste: All solutions containing the compound, as well as any solvent rinsates from cleaning glassware, must be collected in a labeled container for liquid hazardous waste. [11]Do not pour any amount into the sanitary sewer.
-
Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area away from incompatible materials. [11]
-
-
Decontamination of Glassware:
-
Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses as liquid hazardous waste. [11] * After triple-rinsing, the glassware can be washed using standard laboratory procedures.
-
Caption: Hazardous waste disposal workflow.
By adhering to these detailed protocols, founded on a conservative assessment of the available chemical data, researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of the scientific process.
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Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
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5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole(SALTDATA: FREE) Safety Data Sheets. Echemi.com.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
